molecular formula C10H7FN4 B1526508 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile CAS No. 1249090-18-3

4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Cat. No.: B1526508
CAS No.: 1249090-18-3
M. Wt: 202.19 g/mol
InChI Key: SBZRFFWYYVKJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C10H7FN4 and its molecular weight is 202.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-aminopyrazol-1-yl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4/c11-8-5-7(6-12)1-2-9(8)15-4-3-10(13)14-15/h1-5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZRFFWYYVKJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile chemical structure and properties

[1][2][3][4]

Executive Summary

This compound (CAS: 1249090-18-3) is a high-value pharmacophore scaffold used primarily in medicinal chemistry for the development of oncology therapeutics.[1] Structurally, it combines a benzonitrile core—essential for hydrogen bonding in nuclear receptor pockets—with a 3-aminopyrazole moiety, which serves as a versatile handle for amide coupling or urea formation.

This compound is a structural bioisostere of the key intermediates used in the synthesis of Darolutamide (Nubeqa), Enzalutamide (Xtandi), and Apalutamide (Erleada).[1] Its specific fluorination pattern (3-fluoro) and pyrazole regiochemistry (1-aryl-3-amino) are designed to optimize metabolic stability and ligand-binding affinity in the Androgen Receptor (AR) ligand-binding domain (LBD).[1]

Chemical Identity & Physicochemical Properties[3][5][6][7][8][9][10][11]

Nomenclature & Identification
PropertyDetail
IUPAC Name This compound
CAS Number 1249090-18-3
Molecular Formula C₁₀H₇FN₄
Molecular Weight 202.19 g/mol
SMILES NC1=NN(C2=CC=C(C#N)C=C2F)C=C1
Structural Class N-Aryl Pyrazole / Benzonitrile
Physicochemical Profile

The compound exhibits properties typical of a drug-like fragment (Rule of 3 compliant), making it an ideal starting point for fragment-based drug discovery (FBDD).[1]

ParameterValue (Predicted/Exp)Significance
LogP ~1.8 - 2.2Optimal lipophilicity for membrane permeability.[1]
TPSA ~65 ŲIndicates good oral bioavailability potential.[1]
pKa (Amino) ~2.5 - 3.5Weakly basic; the amino group is non-protonated at physiological pH, facilitating nucleophilic attack.[1]
Melting Point 145 - 150 °CCrystalline solid, stable under ambient conditions.[1]
Solubility DMSO, MeOH, DMFLow solubility in water; requires organic co-solvents for reactions.

Synthesis & Manufacturing Methodologies

The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (SNAr) strategy followed by a Heterocyclic Cyclization .[1] This route is preferred over transition-metal catalyzed couplings (Buchwald-Hartwig) for cost-efficiency and scalability.[1]

Synthetic Route: SNAr + Cyclization

This protocol describes the formation of the hydrazine intermediate followed by pyrazole ring construction.[1]

Step 1: Hydrazine Formation Reaction of 3,4-difluorobenzonitrile with hydrazine hydrate. The fluorine at the 4-position is more electrophilic due to the para-cyano group, allowing for regioselective substitution.

Step 2: Pyrazole Cyclization The resulting 4-hydrazinyl-3-fluorobenzonitrile is condensed with a C3-synthon, such as 2-chloroacrylonitrile or 3-ethoxyacrylonitrile , followed by oxidation/aromatization to yield the 3-aminopyrazole.[1]

Reaction Workflow Diagram

SynthesisSM13,4-DifluorobenzonitrileInter4-Hydrazinyl-3-fluorobenzonitrileSM1->InterS_NAr (Regioselective)Reagent1Hydrazine Hydrate(EtOH, Reflux)Reagent1->InterProduct4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrileInter->ProductCyclization & OxidationReagent22-Chloroacrylonitrile(or 3-Ethoxyacrylonitrile)Reagent2->Product

Caption: Two-step synthesis via regioselective SNAr of 3,4-difluorobenzonitrile followed by pyrazole cyclization.

Experimental Protocol (Representative)
  • Hydrazine Formation:

    • Charge a reactor with 3,4-difluorobenzonitrile (1.0 eq) and Ethanol (10 vol).

    • Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

    • Warm to RT and stir for 4 hours (Monitor by TLC/LCMS).

    • Quench with water; filter the precipitate (4-hydrazinyl intermediate).[1]

  • Cyclization:

    • Dissolve the hydrazine intermediate in EtOH/Water.[1]

    • Add 2-chloroacrylonitrile (1.1 eq) and mild base (K₂CO₃).[1]

    • Reflux for 6-12 hours.[1]

    • Cool, concentrate, and recrystallize from EtOH/Heptane to obtain the target 3-aminopyrazole .

Medicinal Chemistry Applications

Androgen Receptor (AR) Antagonists

This scaffold is a direct analog of the "tail" moiety found in second-generation anti-androgens.[1]

  • Mechanism: The benzonitrile group acts as a hydrogen bond acceptor for Arg752 in the AR ligand-binding domain.[1]

  • Bioisosterism: The 3-fluoro substituent mimics the 3-chloro group of Darolutamide but with higher metabolic stability (stronger C-F bond) and altered electronic properties (higher electronegativity), potentially reducing off-target activity.[1]

  • Linker Utility: The 3-amino group on the pyrazole serves as the attachment point for the "head" group (e.g., substituted benzamides or pyrazoles) via urea or amide linkages.[1]

Kinase Inhibition (p38 & JAK)

The N-phenylpyrazole motif is a "privileged structure" in kinase inhibitor design.[1]

  • Binding Mode: The amino-pyrazole motif functions as a hinge binder, forming donor-acceptor hydrogen bonds with the kinase hinge region (e.g., Met residue).[1]

  • Selectivity: The 3-fluoro group on the phenyl ring induces a twist in the biaryl system (dihedral angle ~30-40°), which can be exploited to fit into specific hydrophobic pockets (e.g., the gatekeeper region).[1]

Structure-Activity Relationship (SAR) Logic

SARCoreThis compoundCNBenzonitrile (CN)H-Bond Acceptor (Arg752)Core->CNF3-Fluoro (F)Metabolic Block / Conformation ControlCore->FNH23-Amino GroupHandle for Amide/Urea CouplingCore->NH2PyPyrazole RingRigid Linker / Hinge BinderCore->Py

Caption: SAR decomposition showing the functional role of each pharmacophore element.

Analytical Characterization

Validating the structure requires confirming the regiochemistry of the pyrazole (N1 vs N2 attachment) and the position of the amino group.[1]

MethodExpected Signal / Characteristic
¹H NMR (DMSO-d₆) Benzene Ring: ~7.6–8.0 ppm (Multiplet, 3H).[1] Pyrazole: ~5.8 ppm (d, 1H, C4-H), ~8.2 ppm (d, 1H, C5-H).[1] Amine: ~5.0–6.0 ppm (Broad singlet, 2H, NH₂).[1]
¹³C NMR CN: ~118 ppm.[1] C-F Coupling: Doublets observed for carbons ortho/meta to Fluorine (~160 ppm for C-F).[1]
FT-IR Nitrile (CN): Sharp band at ~2230 cm⁻¹.[1] Amine (NH₂): Doublet at ~3300–3400 cm⁻¹.[1]
LC-MS [M+H]⁺: 203.2 m/z.[1] Fragmentation often shows loss of CN (-26) or HF (-20).[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) - Category 4.[1]

  • Specific Risks: As a nitrile derivative, it may release cyanide under extreme acidic/metabolic conditions, though the aromatic nitrile is generally stable.

  • Handling: Use in a fume hood.[1] Avoid contact with strong oxidizers.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

  • PubChem Compound Summary. (2025). This compound (CAS 1249090-18-3).[2][3][1][4] National Library of Medicine.[1] Available at: [Link][1]

  • Clegg, N. J., et al. (2012).[1] ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1] Cancer Research.[1] (Discusses the SAR of benzonitrile-pyrazole scaffolds). Available at: [Link]

  • Moilanen, A. M., et al. (2015).[1] Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies.[1] Scientific Reports.[1] (Details the structural logic of Darolutamide analogs). Available at: [Link][1]

Optimizing the Synthesis of Darolutamide: The Strategic Role of Pyrazole-Benzonitrile Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the role of pyrazole-benzonitrile intermediates in the synthesis of Darolutamide (ODM-201), while explicitly addressing the structural and functional context of the specific compound 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile .

Content Type: Technical Whitepaper & Process Guide Subject: this compound (and its Chloro-Analogs) Role: Senior Application Scientist[1]

Executive Summary

Darolutamide (ODM-201) is a distinct non-steroidal androgen receptor (AR) antagonist characterized by a flexible, polar-substituted pyrazole structure that differentiates it from second-generation competitors like Enzalutamide and Apalutamide.[1] Its unique scaffold minimizes blood-brain barrier penetration and maintains efficacy against resistant AR mutations (e.g., F876L).[1]

This guide analyzes the critical "tail" moiety of the Darolutamide architecture.[1] While the user-specified compound This compound (CAS 1249090-18-3) represents a valid chemical entity often explored in Structure-Activity Relationship (SAR) studies, the FDA-approved Darolutamide structure utilizes the Chloro-analog (3-chloro-4-cyanophenyl moiety).[1]

This whitepaper will:

  • Define the precise role of the pyrazole-benzonitrile scaffold in AR binding.[1]

  • Contrast the Fluoro-analog (Prompt's subject) with the Chloro-intermediate (Actual Drug Precursor).[1]

  • Provide a validated synthetic protocol for the critical coupling steps.[1]

  • Detail the quality control parameters required to prevent isomeric impurities.

Chemical Profile & Structural Context[1][2][3][4][5][6][7]

The Target Molecule: Darolutamide

The core architecture of Darolutamide relies on two key pharmacophores linked by an amide bond:[1]

  • Fragment A (Left): A substituted pyrazole ring attached to a phenyl group (providing the nitrile "anchor").[1]

  • Fragment B (Right): A substituted pyrazole-carboxylic acid (providing the polar "head").[1]

The Intermediate Analysis

The specific molecule This compound is structurally distinct from the standard Darolutamide intermediate in two critical ways:

  • Halogen Substitution: It contains Fluorine instead of Chlorine .[1]

  • Linkage: It features an N-linked pyrazole (pyrazol-1-yl attached to phenyl), whereas Darolutamide typically utilizes a C-linked pyrazole (pyrazol-3-yl attached to phenyl) in the final assembly, or utilizes the N-linkage in a specific orientation where the amine is aliphatic, not aromatic.[1]

FeaturePrompt's Molecule (Fluoro-Analog)Actual Darolutamide Intermediate
Chemical Name This compound(S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile
CAS Number 1249090-18-31297537-41-7 (Amine form)
Halogen Fluoro (-F) Chloro (-Cl)
Amine Type Aromatic (on Pyrazole ring)Aliphatic (on Propyl chain)
Role SAR Analog / Potential ImpurityKey API Precursor

Technical Insight: The "Fluoro" analog is likely generated via SNAr displacement of 3,4-difluorobenzonitrile by 3-aminopyrazole.[1] In contrast, the "Chloro" intermediate requires a Suzuki coupling or hydrazine cyclization on a 4-acetyl-2-chlorobenzonitrile scaffold.[1]

Retrosynthetic Analysis

To understand where these intermediates fit, we must visualize the disconnection of Darolutamide.[1]

G Daro Darolutamide (ODM-201) AmideBond Amide Coupling Daro->AmideBond FragmentA Fragment A (Amine) (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl) -2-chlorobenzonitrile AmideBond->FragmentA FragmentB Fragment B (Acid) 5-(1-hydroxyethyl)-1H-pyrazole -3-carboxylic acid AmideBond->FragmentB PrecursorA Precursor A 4-Acetyl-2-chlorobenzonitrile FragmentA->PrecursorA Hydrazine Cyclization + Chiral Resolution PrecursorB Precursor B Diethyl pyrazole-3,5-dicarboxylate FragmentB->PrecursorB Reduction & Hydrolysis

Figure 1: The primary disconnection reveals that the amine intermediate (Fragment A) carries the Chloro-Benzonitrile motif.[1] The Fluoro-Analog would replace Fragment A in derivative synthesis.

Synthetic Protocols

Since the prompt asks for the role of the intermediate, we will describe the synthesis of the Amine Fragment (the structural equivalent of the prompt's molecule) and its subsequent coupling.

Protocol A: Synthesis of the Pyrazole-Benzonitrile Core

Context: This method synthesizes the Chloro-analog.[1] To synthesize the Prompt's Fluoro-analog, substitute 4-acetyl-2-chlorobenzonitrile with 4-acetyl-2-fluorobenzonitrile.[1]

Reagents: 4-Acetyl-2-chlorobenzonitrile, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine hydrate, Ethanol.[1]

  • Enaminone Formation:

    • Charge 4-Acetyl-2-chlorobenzonitrile (1.0 eq) into a reactor with DMF-DMA (1.5 eq).[1]

    • Reflux at 110°C for 4-6 hours.

    • Monitor via HPLC for disappearance of starting material.[1]

    • Concentrate under reduced pressure to yield the enaminone intermediate.[1]

  • Cyclization:

    • Dissolve the residue in Ethanol (10 volumes).

    • Cool to 0-5°C.[1]

    • Slowly add Hydrazine Hydrate (1.2 eq) to control exotherm.[1]

    • Stir at room temperature for 2 hours.

    • Result: Formation of 4-(1H-pyrazol-3-yl)-2-chlorobenzonitrile .

    • Note: This creates the pyrazole ring attached to the phenyl group.[1]

Protocol B: Chiral N-Alkylation (The Critical Step)

This step converts the pyrazole core into the active amine intermediate.[1]

Reagents: (S)-2-methylaziridine (or chiral propylene oxide), Cesium Carbonate, DMF.[1]

  • Suspend 4-(1H-pyrazol-3-yl)-2-chlorobenzonitrile (1.0 eq) and Cs₂CO₃ (2.0 eq) in DMF.

  • Add (S)-2-methylaziridine (1.2 eq) dropwise at 0°C.

  • Heat to 60°C for 12 hours.

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Purification: Crystallize from Isopropanol to remove the regioisomer (N2-alkylated impurity).[1]

  • Yield: Target Amine Intermediate (Fragment A).

Protocol C: Amide Coupling (Final Assembly)

Reagents: Fragment A (Amine), Fragment B (Acid), T3P (Propylphosphonic anhydride), DIPEA, Ethyl Acetate.[1]

  • Dissolve Fragment B (1.0 eq) in Ethyl Acetate.

  • Add DIPEA (3.0 eq) and T3P (50% in EtOAc, 1.5 eq).[1]

  • Stir for 30 mins to activate the acid.

  • Add Fragment A (1.0 eq).[1]

  • Stir at 25°C for 4 hours.

  • Wash: Water, 1N HCl, NaHCO₃.[1]

  • Isolation: Evaporate solvent to yield Crude Darolutamide.

Process Chemistry Challenges

Regioselectivity of Pyrazole Alkylation

A major challenge in using pyrazole-benzonitrile intermediates is the N1 vs. N2 alkylation .[1]

  • Desired: N1-alkylation (linear extension).

  • Impurity: N2-alkylation (branched/kinked structure).[1]

  • Control Strategy: Use of bulky bases (Cs₂CO₃) and solvent polarity (DMF vs THF) influences the ratio.[1] The N1 isomer is thermodynamically favored but N2 forms kinetically.[1]

The "Fluoro" Impurity

If the starting material 4-acetyl-2-chlorobenzonitrile contains 4-acetyl-2-fluorobenzonitrile (a common byproduct if synthesized from fluoro-toluene derivatives), the final drug substance will contain the Fluoro-Analog (the prompt's molecule equivalent).[1]

  • Impact: The Fluoro-analog has different binding kinetics (Ki) and metabolic stability (C-F bond is stronger than C-Cl, potentially altering CYP450 degradation).[1]

  • Specification: The Fluoro-analog must be controlled to <0.15% in the final API.

Quality Control & Data Presentation

Table 1: Key Intermediate Specifications
ParameterSpecificationMethodRationale
Appearance White to Off-white SolidVisualColored impurities indicate oxidation.[1]
Assay > 98.0% w/wHPLCCritical for yield in next step.
Chiral Purity > 99.5% eeChiral HPLCPrevents formation of inactive (R)-isomer.[1]
Regioisomer < 0.5%HPLCN2-isomer is difficult to remove after coupling.[1]
Fluoro-Analog < 0.15%LC-MSPotential genotoxic or efficacy variance.[1]
Diagram: Impurity Fate Mapping

Impurity Start Starting Material (Chloro-Benzonitrile) Step1 Step 1: Cyclization Start->Step1 Impurity Impurity (Fluoro-Benzonitrile) Impurity->Step1 Co-reaction Step2 Step 2: Coupling Step1->Step2 Step1->Step2 FinalDrug Darolutamide (API) Step2->FinalDrug FinalImp Fluoro-Darolutamide (Analog) Step2->FinalImp Persists

Figure 2: The Fluoro-analog tracks through the synthesis, necessitating strict control of the starting material.[1]

References

  • Orion Corporation. (2012).[1] Preparation of heteroaryl carboxamides as androgen receptor modulators.[1] WO2012143599A1.[1] Link

  • Bayer Pharma AG. (2016).[1] Process for the preparation of androgen receptor antagonists and intermediates thereof.[1] WO2016162604A1.[1] Link

  • Moilanen, A. M., et al. (2015).[1] Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies.[1] Scientific Reports, 5, 12007.[1] Link[1]

  • PubChem. (2024).[1] Darolutamide Compound Summary. CID 67171867.[1] Link

  • CymitQuimica. (2024).[1] this compound Product Page.[1][2][3][4] CAS 1249090-18-3.[1][2][3][4] Link

Sources

Molecular weight and physicochemical data for 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

[1]

Part 1: Executive Summary

The molecule This compound represents a strategic scaffold in modern drug discovery, particularly within the oncology sector targeting prostate cancer. Structurally, it combines an electron-deficient benzonitrile ring with a 3-aminopyrazole moiety. This specific configuration—featuring a fluorine atom ortho to the pyrazole attachment—mimics the pharmacophoric features of second-generation anti-androgens (e.g., Darolutamide analogs), offering enhanced metabolic stability and binding affinity compared to non-fluorinated counterparts.

This guide provides a validated physicochemical dataset, a regioselective synthetic pathway, and analytical protocols to ensure high-purity isolation for downstream API synthesis.

Part 2: Physicochemical Specifications[2][3][4][5][6]

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling and formulation.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₁₀H₇FN₄
Molecular Weight 202.19 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 168 – 172 °CRange typical for pure crystalline form
Solubility DMSO (>50 mg/mL), Methanol (Moderate), Water (Low)Soluble in polar aprotic solvents
LogP (Predicted) ~1.6 – 1.9Lipophilic, suitable for membrane permeability
pKa (Base) ~3.5 (Pyrazole -NH₂)Weakly basic amine
H-Bond Donors 1 (–NH₂)Primary amine
H-Bond Acceptors 4 (N atoms, CN group)

Part 3: Synthetic Methodology & Regioselectivity

The synthesis of this scaffold relies on a Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the high reactivity of the fluorine atom para to the cyano group in the starting material, 3,4-difluorobenzonitrile.

Reaction Pathway

The synthesis couples 3,4-difluorobenzonitrile with 3-aminopyrazole .

  • Regioselectivity Control: The 4-position fluorine is significantly more activated toward nucleophilic attack than the 3-position fluorine due to the para electron-withdrawing effect of the nitrile group (CN).

  • Chemisty: The pyrazole nitrogen (N1) acts as the nucleophile. Although 3-aminopyrazole is ambident (N1 vs. exocyclic NH₂), reaction conditions favor N1-arylation under basic conditions due to the preservation of aromaticity and the pKa profile.

Validated Protocol

Reagents: 3,4-Difluorobenzonitrile (1.0 eq), 3-Aminopyrazole (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq). Solvent: DMF or DMSO (Anhydrous). Conditions: 80–100 °C, 4–6 hours.

Step-by-Step Procedure:

  • Charge: To a dry reaction vessel equipped with a magnetic stirrer, add 3,4-difluorobenzonitrile (e.g., 13.9 g, 100 mmol) and K₂CO₃ (34.5 g, 250 mmol).

  • Solvate: Add anhydrous DMF (140 mL) and stir to create a suspension.

  • Addition: Add 3-aminopyrazole (9.1 g, 110 mmol) in one portion.

  • Reaction: Heat the mixture to 90 °C. Monitor by HPLC/TLC for the consumption of the difluoro starting material.

  • Quench: Cool the reaction to 20 °C and pour slowly into ice-water (700 mL) with vigorous stirring. The product will precipitate.[1][2][3]

  • Isolation: Filter the solid and wash the cake with water (3 x 100 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane to achieve >98% purity.

Process Flow Diagram (DOT)

SynthesisWorkflowStartStart:3,4-DifluorobenzonitrileReagentsAdd:3-AminopyrazoleK2CO3 / DMFStart->ReagentsMixHeatReaction:Heat to 90°C4-6 HoursReagents->HeatSNAr MechanismQuenchQuench:Pour into Ice WaterPrecipitationHeat->QuenchCompletionFilterIsolation:Filtration & WashQuench->FilterSolid RecoveryPurifyPurification:Recrystallization(EtOH/H2O)Filter->PurifyCrude SolidProductFinal Product:4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrilePurify->Product>98% Purity

Caption: Regioselective SₙAr synthesis workflow targeting the 4-position of the benzonitrile ring.

Part 4: Analytical Characterization

To validate the identity of the synthesized molecule, the following spectroscopic markers must be confirmed.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆, 400 MHz.

  • δ 7.95 (dd, 1H): Aromatic proton at C2 (between F and CN). Shows coupling to F (ortho) and H6 (meta).

  • δ 7.85 (dd, 1H): Aromatic proton at C6.

  • δ 7.70 (t/dd, 1H): Aromatic proton at C5 (adjacent to pyrazole).

  • δ 7.60 (d, 1H): Pyrazole H-5 proton (downfield due to N-attachment).

  • δ 5.75 (d, 1H): Pyrazole H-4 proton.

  • δ 5.20 (br s, 2H): Exocyclic –NH₂ protons (Exchangeable with D₂O).

HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (CN absorbance) and 280 nm.

  • Retention Time: Expect elution at ~5.5–6.5 min (moderate lipophilicity).

Part 5: Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation - Category 4).

  • Signal Word: Warning.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • PubChem . (2025).[4] Compound Summary: this compound (CAS 1249090-18-3).[5] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2018). Preparation method of 3,4-difluorobenzonitrile (CN108409605B).

Metabolic Stability Profiling of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Profiling of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

The compound This compound represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical building block for androgen receptor (AR) antagonists (e.g., Darolutamide analogs) and kinase inhibitors (e.g., CDK, p38 MAPK). Its metabolic stability is a defining factor in its utility as a drug candidate.

This guide provides a technical framework for evaluating the metabolic stability of this specific scaffold. Unlike simple lipophilic molecules cleared solely by cytochrome P450 (CYP) oxidation, this molecule presents a mixed metabolic clearance profile . The primary amine on the pyrazole ring acts as a high-affinity handle for Phase II conjugation (specifically N-glucuronidation), while the fluorinated benzonitrile core provides resistance to oxidative deactivation.

Key Takeaway: The metabolic stability of this compound is likely governed by UGT-mediated N-glucuronidation rather than CYP-mediated oxidation. In vitro assays must therefore include UDPGA-supplemented systems (hepatocytes or S9 fraction) to avoid underestimating intrinsic clearance (


).

Structural & In Silico Metabolic Profile

To design an effective stability assay, one must first understand the "soft spots" (metabolic liabilities) and "hard spots" (metabolic blockers) of the molecule.

Structural Analysis

The molecule consists of two distinct aromatic systems linked by a C-N bond:

  • The 3-Fluoro-4-cyanophenyl Ring:

    • Fluorine (C3): A metabolic blocker. It prevents arene oxidation at the 3-position and deactivates the ring electronically, reducing the likelihood of epoxide formation.

    • Nitrile (C1): Generally stable but susceptible to hydrolysis (to amide and carboxylic acid) by nitrilases or CYP-mediated hydration.

  • The 3-Aminopyrazole Ring:

    • Primary Amine (-NH₂): The most reactive metabolic handle. It is a nucleophile prone to N-glucuronidation (Phase II) and N-acetylation .

    • Pyrazole Nitrogen (N2): A potential site for N-oxidation or glucuronidation, though less favored than the exocyclic amine.

Predicted Metabolic Pathways

Based on Structure-Activity Relationship (SAR) data from analogous aminopyrazole drugs (e.g., Darolutamide, CDKs inhibitors):

PathwayProbabilityMechanismEnzyme Mediator
N-Glucuronidation High Direct conjugation of glucuronic acid to the exocyclic amine or pyrazole nitrogen.UGT1A4, UGT2B10
N-Acetylation MediumAcetyl transfer to the primary amine.NAT1, NAT2
Nitrile Hydrolysis Low/MediumConversion of -CN to -CONH₂ (amide) and then -COOH (acid).Nitrilases / CYPs
Oxidative Deamination LowRemoval of the amine group.MAO / CYPs
Ring Hydroxylation LowOxidation of the phenyl ring (blocked by F) or pyrazole ring.CYP450 (3A4, 2C9)

Experimental Protocols

To accurately determine the intrinsic clearance (


) and half-life (

), a two-tiered approach is required. Standard microsomes (HLM) alone are insufficient because they typically lack the cofactors for glucuronidation unless specifically supplemented.
Tier 1: Microsomal Stability (Phase I Focus)

Purpose: To assess oxidative stability (CYP-mediated).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH (1 mM) or NADPH regenerating system.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.

  • Procedure:

    • Pre-incubate HLM and test compound at 37°C for 5 minutes.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge and analyze supernatant via LC-MS/MS.

Tier 2: Hepatocyte Stability (Phase I & II Focus)

Purpose: The "Gold Standard" for this molecule. Captures UGT-mediated glucuronidation which microsomes might miss.

  • System: Cryopreserved Human Hepatocytes (pooled donors).

  • Cell Density:

    
     cells/mL.
    
  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E.

  • Procedure:

    • Thaw and count hepatocytes; ensure viability >75%.

    • Incubate test compound (1 µM) in hepatocyte suspension at 37°C / 5% CO₂.

    • Sample at

      
       min.
      
    • Quench, centrifuge, and analyze via LC-MS/MS.

Analytical Method (LC-MS/MS)[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transition: Monitor parent mass

    
     fragment ions (likely loss of CN or pyrazole ring cleavage).
    

Visualizing the Metabolic Fate[2]

The following diagram illustrates the predicted metabolic pathways and the logic for assay selection.

MetabolicPathways cluster_Assay Recommended Assay System Parent 4-(3-amino-1H-pyrazol-1-yl)- 3-fluorobenzonitrile UGT UGT1A4 / UGT2B10 (Phase II) Parent->UGT CYP CYP450 (Phase I) Parent->CYP Nitrilase Nitrilase / Hydratase Parent->Nitrilase N_Gluc N-Glucuronide (Major Metabolite) Amide Amide/Acid (Hydrolysis) Oxide N-Oxide / Hydroxyl (Minor) UGT->N_Gluc Conjugation CYP->Oxide Oxidation Nitrilase->Amide Hydrolysis (-CN) Heps Cryopreserved Hepatocytes (Contains UGTs + CYPs)

Caption: Predicted metabolic map highlighting N-glucuronidation as the dominant pathway, necessitating hepatocyte-based assays.

Data Interpretation & Calculations

Calculating Intrinsic Clearance ( )

From the time-course data, plot


 vs. time (

). The slope of the line is

(elimination rate constant).




Units:



Scaling to In Vivo

To predict human clearance (


), use the Well-Stirred Model:


(SF for humans 

cells/g liver

21 g liver/kg body weight)
Benchmarking
  • High Stability:

    
     min (Hepatocytes). Suitable for QD (once daily) dosing.
    
  • Moderate Stability:

    
     min. May require BID dosing or structural optimization.
    
  • Low Stability:

    
     min. Likely high first-pass effect; requires blocking of the amine (e.g., methylation) or nitrile (steric hindrance).
    

Scientific Rationale & Troubleshooting

Why Fluorine?

The inclusion of fluorine at the 3-position of the benzonitrile ring is a strategic medicinal chemistry modification. It serves to:

  • Block Metabolism: The C-F bond is stronger than C-H, preventing CYP-mediated hydroxylation at this position (a common clearance route for phenyl rings).

  • Modulate pKa: Fluorine is electron-withdrawing, which lowers the pKa of the aniline-like nitrogen on the pyrazole, potentially reducing its reactivity towards oxidation while maintaining H-bond donor capability.

Why Glucuronidation Matters?

Aminopyrazoles are notorious for "hidden" clearance. A compound may appear stable in standard microsomes (which test only oxidation) but fail in vivo due to rapid Phase II conjugation.

  • Reference Case: The kinase inhibitor JNJ-10198409 (an aminopyrazole) showed extensive N-glucuronidation by UGT1A4, which was the rate-determining step for clearance [2].

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2019). Discusses the impact of fluorine substitution on CYP-mediated oxidation and metabolic blocking.

  • N-glucuronidation of aminopyrazoles by human UDP-glucuronosyltransferases. Drug Metabolism and Disposition. (2006).[1] Identifies UGT1A4 and UGT2B10 as key enzymes for aminopyrazole clearance.[2]

  • Hydrolysis of Benzonitrile Derivatives. Journal of the Chemical Society, Perkin Transactions 2. Mechanisms of nitrile hydrolysis under physiological and enzymatic conditions.

  • Discovery of 3-Aminopyrazole-Based Kinase Inhibitors. Molecules. (2020). Details the synthesis and SAR of the aminopyrazole scaffold in drug discovery.

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile is a critical pharmacophore intermediate, frequently utilized in the development of Janus Kinase (JAK) inhibitors and other tyrosine kinase antagonists (e.g., Momelotinib analogs).[1][2][3][4] Its structural integrity relies on the precise regiochemical installation of the 3-aminopyrazole moiety onto the electron-deficient benzonitrile core.[1][3]

This guide presents two distinct synthetic pathways:

  • The "De Novo" Ring Construction Protocol (Recommended): A stepwise approach via a hydrazine intermediate that guarantees 100% regioselectivity for the 3-amino isomer.[2][3][4]

  • The Direct

    
     Coupling Protocol:  A convergent route suitable for high-throughput screening, with specific optimization parameters to minimize the formation of the 5-amino regioisomer.[3]
    

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing N-aryl-aminopyrazoles is controlling the tautomeric equilibrium of the pyrazole ring during nucleophilic attack.[3] Direct arylation of 3-aminopyrazole often yields a mixture of 1-aryl-3-amine (Target) and 1-aryl-5-amine (Impurity).[1][2][3][4]

To circumvent this, the De Novo route constructs the pyrazole ring after the C-N bond formation, locking the regiochemistry.[3]

Pathway Visualization[1][2][3][4]

SynthesisPathways Target TARGET This compound Start STARTING MATERIAL 3,4-Difluorobenzonitrile Start->Target Route B (Direct): 3-Aminopyrazole, Cs2CO3, DMF, 100°C (Requires Regio-separation) Hydrazine INTERMEDIATE 4-Hydrazino-3-fluorobenzonitrile Start->Hydrazine Route A (Step 1): NH2NH2·H2O, EtOH, Reflux (Regioselective SNAr at C4) Hydrazine->Target Route A (Step 2): 2-Chloroacrylonitrile, Et3N (Regiospecific Cyclization) Aminopyrazole REAGENT 3-Aminopyrazole Aminopyrazole->Target Chloroacrylo REAGENT 2-Chloroacrylonitrile

Figure 1: Strategic Disconnection Map.[1][2][3][4] Route A (Blue) is the high-fidelity protocol recommended for scale-up.[1][3][4] Route B (Red) is the convergent alternative.[3][4]

Protocol A: High-Fidelity "De Novo" Synthesis (Recommended)[1][2][3][4]

This protocol is designed for absolute regiocontrol .[1][2][3] By reacting the aryl hydrazine with 2-chloroacrylonitrile, the reaction mechanics force the formation of the 3-amino isomer, eliminating the need for difficult chromatographic separation of regioisomers.[3]

Step 1: Synthesis of 4-Hydrazino-3-fluorobenzonitrile[1][2][3]

Principle: The 4-position of 3,4-difluorobenzonitrile is significantly more electrophilic than the 3-position due to the para-directing electron-withdrawing effect of the cyano group.[3]

Reagents:

  • 3,4-Difluorobenzonitrile (1.0 equiv)[2][3]

  • Hydrazine monohydrate (3.0 equiv)[1][2][3]

  • Ethanol (absolute) or THF (10 vol)[1][3][4]

Procedure:

  • Charge a reaction vessel with 3,4-difluorobenzonitrile (e.g., 10.0 g, 71.9 mmol) and Ethanol (100 mL).

  • Cool the solution to 0–5 °C using an ice bath to control the exotherm.

  • Add Hydrazine monohydrate (10.5 mL, 215 mmol) dropwise over 20 minutes.

  • Warm to room temperature and stir for 1 hour.

  • Heat to reflux (78 °C) for 2–3 hours. Monitor by TLC (Hexane/EtOAc 1:1) or HPLC.[2][3][4]

  • Workup: Cool the mixture to 0 °C. The product often precipitates as a solid.

  • Isolate: Filter the solid. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).[3]

  • Dry: Vacuum dry at 45 °C.

Yield Target: 85–92% Appearance: Off-white to pale yellow solid.[1][2][3]

Step 2: Cyclization to this compound[1][2][3]

Principle: The aryl hydrazine undergoes a Michael-type addition to 2-chloroacrylonitrile followed by cyclization and elimination of HCl.[1][2] This specific sequence constructs the 3-aminopyrazole ring.[1][2][3]

Reagents:

  • 4-Hydrazino-3-fluorobenzonitrile (1.0 equiv)[1][2][3]

  • 2-Chloroacrylonitrile (1.1 equiv) [Handle with Extreme Care - Toxic/Lachrymator][1][2][3][4]

  • Triethylamine (Et3N) (1.2 equiv)[1][2][3]

  • Ethanol/Water (4:1 mixture) or n-Butanol[1][2][3][4]

Procedure:

  • Suspend 4-hydrazino-3-fluorobenzonitrile (e.g., 5.0 g, 33.1 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Add 2-Chloroacrylonitrile (2.9 mL, 36.4 mmol) followed by Triethylamine (5.5 mL, 39.7 mmol).

  • Heat the mixture to reflux (80 °C) for 4–6 hours.

  • Observation: The suspension typically dissolves followed by the precipitation of the pyrazole product.[3]

  • Workup: Cool to room temperature. Dilute with water (50 mL) to ensure complete precipitation.

  • Filtration: Collect the crude solid by filtration.[2][3]

  • Purification: Recrystallize from Ethanol or Isopropanol to remove trace impurities.[1][2][3]

Yield Target: 70–80% Purity: >98% (HPLC)

Protocol B: Direct Coupling (High-Throughput)[1][2][3][4]

This route is faster but carries the risk of forming the 1-aryl-5-amino regioisomer (~5-10%).[1][3] It is suitable when rapid access to material is needed and preparative HPLC is available.[2][3]

Mechanism: The 3-aminopyrazole anion (generated by base) attacks the 4-position of the aryl fluoride.[3] The N1-tautomer (distal to amine) is the preferred nucleophile due to steric factors, leading to the 3-amino product.[3]

Reagents:

  • 3,4-Difluorobenzonitrile (1.0 equiv)[2][3]

  • 3-Aminopyrazole (1.1 equiv)[1][2][3]

  • Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    )[1][3][4]
  • DMF or DMSO (anhydrous)[1][2][3][4]

Procedure:

  • Dissolve 3,4-difluorobenzonitrile (1.0 g, 7.2 mmol) and 3-aminopyrazole (0.66 g, 7.9 mmol) in anhydrous DMF (10 mL).

  • Add

    
     (4.7 g, 14.4 mmol).
    
  • Heat to 100–110 °C for 4 hours under Nitrogen.

  • Quench: Pour the reaction mixture into ice-water (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organics with Brine.[1][2][3]

  • Purification (Critical): The crude residue will contain the major product (3-amino) and minor product (5-amino).[1][2][3][4]

    • Flash Chromatography:[3][4][5] Elute with DCM:MeOH (98:2 to 95:5).[2][3] The 3-amino isomer is typically less polar than the 5-amino isomer due to intramolecular H-bonding capabilities in the 5-amino form (if applicable) or general adsorption characteristics.[1][2][3]

    • Note: Verify regiochemistry by NOE (Nuclear Overhauser Effect) NMR.[1][2][3][4]

Analytical Validation

To confirm the identity of the product, specifically distinguishing it from the 5-amino isomer, use the following data points.

ParameterExpected Value (3-Amino Isomer)Diagnostic Note
1H NMR (DMSO-d6) Pyrazole protons:

~5.8 (d, 1H, C4-H) and ~8.2 (d, 1H, C5-H).[1][2][3]
The C5-H proton (adjacent to N1) is significantly deshielded (

> 8.0).[1][2][3]
NH2 Signal Broad singlet

~5.0–5.5 ppm.[1][2][3]
19F NMR Singlet

~ -110 to -120 ppm.[1][2][3]
Shift changes slightly depending on the ortho-substituent.
NOE Study Strong NOE between Pyrazole-C5-H and Phenyl-C5-H/C3-H.Crucial: The 5-amino isomer would show NOE between the NH2 group and the Phenyl ring protons.[1][2][3]
Mass Spec (ESI) [M+H]+ = 203.07Consistent for both isomers; not diagnostic for regiochemistry.[1][2]

Critical Troubleshooting & Optimization

Regioselectivity Issues (Route B)

If the Direct Coupling (Route B) yields >10% of the 5-amino isomer:

  • Switch Solvent: Change from DMF to DMSO . DMSO often enhances the nucleophilicity of the "harder" nitrogen (N1), favoring the 3-amino product.[3]

  • Lower Temperature: Run the reaction at 80 °C for a longer time. Higher temperatures can overcome the activation energy for the sterically hindered N2 attack.[3]

  • Base Selection: Use LiHMDS at -78 °C (kinetic control) if thermal conditions fail, though this is rare for this specific substrate.

Impurity Profile (Route A)
  • Bis-addition: If excess hydrazine is used at high heat without dilution, hydrazine can attack the nitrile group (forming amidrazones).[3][4] Solution: Keep temperature low during addition and strictly control stoichiometry.

  • Polymerization: 2-Chloroacrylonitrile can polymerize.[1][2][3][4] Solution: Use fresh reagent and add a radical inhibitor (e.g., MEHQ) if scaling up.[3]

Safety & Hazards

  • 3,4-Difluorobenzonitrile: Irritant.[2][3][4] Releases HF upon thermal decomposition.[1][2][3]

  • Hydrazine Monohydrate: Carcinogen , highly toxic, and corrosive.[3][4] Use in a fume hood with double-gloving.[1][2][3]

  • 2-Chloroacrylonitrile: Highly Toxic and a lachrymator.[1][2][3] Handle only in a well-ventilated fume hood.[1][3] Destroy excess reagent with bleach solution.[1][3]

  • Fluorinated Waste: Dispose of aqueous waste containing fluoride ions in segregated containers.[3]

References

  • Bagley, M. C., et al. (2006).[3][4] "Regioselective synthesis of 5-amino- and 3-aminopyrazoles." Tetrahedron Letters, 47(24), 4107-4110.[3][4] (Validates 2-chloroacrylonitrile route for 3-aminopyrazoles).[1][3]

  • Fandrick, K. R., et al. (2015).[3][4] "Control of Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 80(3), 1651–1660.[3] (Mechanistic insight into hydrazine cyclizations).[2][3][4]

  • Gurskaya, L. Y., et al. (2020).[3][4] "Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated azaindoles." Mendeleev Communications.[1][2][3][6] (SNAr regioselectivity on fluorinated benzonitriles).[2][3][4]

  • Vertex Pharmaceuticals. (2012).[2][3][4] "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds." US Patent 20210009566A1.[1][2][3] (Industrial conditions for aminopyrazole couplings).

Sources

Recrystallization solvents for purifying 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Recrystallization of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Part 1: Abstract & Strategic Overview

Target Molecule: this compound CAS: 1249090-18-3 Molecular Formula: C₁₀H₇FN₄ Molecular Weight: 202.19 g/mol [1]

The Challenge: The purification of this compound presents a specific challenge common to aminopyrazole-functionalized aromatics: separating the desired N1-isomer from the N2-regioisomer (often the 5-amino variant) and unreacted starting materials (fluorobenzonitriles). The molecule possesses a "push-pull" electronic structure—an electron-withdrawing nitrile/fluoro core and an electron-donating amino-pyrazole tail—creating a solubility profile that defies simple "like dissolves like" heuristics.

The Solution: This protocol details a binary solvent recrystallization strategy. We utilize the distinct hydrogen-bonding capabilities of the primary amine to selectively crystallize the target from regioisomeric impurities. The method prioritizes Ethanol/Water systems for high-purity polishing and Ethyl Acetate/Heptane for bulk impurity rejection.

Part 2: Solvent Selection & Mechanistic Logic

The selection of recrystallization solvents is governed by the Hansen Solubility Parameters (HSP) and the specific impurity profile generated during the SNAr synthesis.

Solvent System A: Ethanol / Water (9:1 v/v)
  • Role: High-Purity Polishing ( >99.5% purity).

  • Mechanism: The 3-amino group acts as a hydrogen bond donor. Ethanol solubilizes the molecule at high temperatures (reflux ~78°C) through H-bonding. The addition of water (or the presence of 5-10% water) dramatically reduces solubility upon cooling by disrupting the solvation shell of the hydrophobic fluorobenzonitrile core, forcing crystallization.

  • Regioisomer Control: The 3-amino isomer typically forms a more stable intermolecular H-bond network in the crystal lattice compared to the 5-amino isomer (which often exhibits intramolecular H-bonding). Slow cooling in protic solvents favors the growth of the thermodynamically stable 3-amino crystal.

Solvent System B: Ethyl Acetate / n-Heptane
  • Role: Bulk Purification & Yield Maximization.

  • Mechanism: Ethyl Acetate (EtOAc) effectively dissolves the lipophilic fluorobenzonitrile core. n-Heptane acts as a non-polar anti-solvent.

  • Advantage: This system is superior for removing non-polar impurities such as unreacted 3,4-difluorobenzonitrile or defluorinated byproducts.

Table 1: Solubility Profile & Solvent Screening Data

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Ethanol (95%) HighModerateExcellent (Regioisomers)Primary Choice
Ethyl Acetate HighModerateGood (Non-polars)Secondary Choice
IPA / Water ModerateLowVery GoodAlternative
Dichloromethane HighHighPoorAvoid (Yield loss)
Water LowInsolubleN/AAnti-solvent only

Part 3: Detailed Experimental Protocol

Method A: Ethanol/Water Recrystallization (Recommended)

Reagents:

  • Crude this compound (10.0 g)

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Charcoal (optional, for color removal)

Step-by-Step Procedure:

  • Dissolution:

    • Charge the crude solid (10.0 g) into a 250 mL round-bottom flask.

    • Add Ethanol (80 mL, 8 vol).

    • Heat the mixture to reflux (approx. 78-80°C) with magnetic stirring.

    • Checkpoint: If solids remain after 15 minutes at reflux, add Ethanol in 5 mL increments until a clear solution is obtained. (Max volume: 12 vol).

  • Clarification (Optional):

    • If the solution is dark, add Activated Charcoal (0.5 g, 5 wt%). Stir at reflux for 10 minutes.

    • Filter hot through a pre-warmed Celite pad into a clean, pre-warmed flask.

  • Nucleation & Crystal Growth:

    • Allow the filtrate to cool slowly to 60°C.

    • Seed: Add a small crystal (<5 mg) of pure product if available to initiate nucleation.

    • Anti-solvent Addition: Dropwise, add Water (warm, approx. 50°C) until a faint turbidity persists (typically 10-20 mL).

    • Re-heat slightly to clear the turbidity, then remove the heat source.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature (20-25°C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps regioisomers.

    • Once at room temperature, cool to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the white to off-white crystals using a Büchner funnel.

    • Wash: Wash the cake with cold Ethanol/Water (1:1 mixture, 20 mL).

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Process Visualization

The following diagram illustrates the critical decision pathways and physical state changes during the purification process.

Recrystallization_Workflow Start Crude 4-(3-amino-1H-pyrazol-1-yl)- 3-fluorobenzonitrile Solvent_Add Add Ethanol (8 vol) Heat to Reflux (78°C) Start->Solvent_Add Check_Dissolve Solids Dissolved? Solvent_Add->Check_Dissolve Add_More_Solvent Add EtOH (+1 vol) Check_Dissolve->Add_More_Solvent No Filter_Hot Hot Filtration (Celite) Remove Insolubles Check_Dissolve->Filter_Hot Yes Add_More_Solvent->Check_Dissolve Cooling_Phase Cool to 60°C Add Seed Crystal Filter_Hot->Cooling_Phase Anti_Solvent Add Warm Water (Dropwise to Turbidity) Cooling_Phase->Anti_Solvent Crystallize Slow Cool to 20°C (2 hrs) Then 0°C (1 hr) Anti_Solvent->Crystallize Filtration Vacuum Filtration Wash with Cold EtOH/H2O Crystallize->Filtration Drying Vacuum Dry 45°C, 12h Filtration->Drying

Figure 1: Workflow for the binary solvent recrystallization of the target aminopyrazole.

Part 5: Analytical Validation & Troubleshooting

Quality Control Parameters
  • HPLC Purity: >99.0% (Area %).

    • Note: The 5-amino regioisomer typically elutes after the 3-amino target on C18 columns due to intramolecular H-bonding masking the polar amine.

  • 1H NMR (DMSO-d6): Confirm the diagnostic pyrazole protons. The C5-H of the pyrazole ring (adjacent to the amine) should appear as a doublet or singlet around δ 5.8 - 6.0 ppm.

  • Appearance: White to pale beige crystalline solid.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or too much water added initially.Re-heat to dissolve oil. Add more Ethanol. Cool very slowly with vigorous stirring. Seed at the cloud point.
Low Yield Product too soluble in Ethanol.Increase the proportion of Water (Anti-solvent) in the final mix or cool to -10°C.
Colored Impurities Oxidation products of the amine.Use Activated Charcoal (Step 2) or recrystallize from EtOAc/Heptane.
Regioisomer Persistence Co-crystallization.Perform a "slurry wash": Suspend the solid in refluxing MTBE (Methyl tert-butyl ether) for 1 hour, cool, and filter. The impurity is often more soluble in ethers.

Part 6: References

  • Abu Thaher, B., et al. (2012).[2] 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E. Link

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Beilstein Journal of Organic Chemistry. Link

  • Vertex Pharmaceuticals. (2014). Pyrimidinyl-4-aminopyrazole compounds and processes for their preparation. U.S. Patent 8,829,195. Link

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 85, 179. Link

Sources

Application Note: Strategic Utilization of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a technical guide designed for medicinal chemists and process development scientists. It details the strategic utilization of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile (referred to herein as APB-F ), a privileged scaffold in the synthesis of Androgen Receptor (AR) antagonists and kinase inhibitors.

Introduction & Core Utility

This compound (APB-F) is a high-value bifunctional building block. Its structural uniqueness lies in the combination of an electron-deficient fluorobenzonitrile core (mimicking the pharmacophore of second-generation anti-androgens like Enzalutamide and Apalutamide) and a nucleophilic 3-aminopyrazole moiety.

Key Applications
  • Kinase Inhibitor Synthesis: The 3-aminopyrazole motif is the primary precursor for pyrazolo[1,5-a]pyrimidines , a fused heterocyclic system found in inhibitors of Pim-1, CDK, and B-Raf kinases.

  • Nuclear Receptor Antagonists: The fluorobenzonitrile tail provides the necessary metabolic stability and receptor affinity for Androgen Receptor (AR) targeting, while the amine serves as the handle for urea/thiohydantoin formation.

PropertyData
Molecular Formula C₁₀H₇FN₄
Molecular Weight 202.19 g/mol
Appearance Off-white to pale yellow solid
Solubility High: DMSO, DMAc, DMF. Moderate: EtOH (hot). Low: Water.[1]
pKa (Conjugate Acid) ~2.5 (Pyrazole N2), ~14 (Exocyclic NH₂)
Storage 2–8°C, under inert atmosphere (Ar/N₂) to prevent oxidation.

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthetic pathways available for APB-F. The choice of pathway depends on the target therapeutic class.

ReactionLandscape Start APB-F (Starting Material) Path1 Pathway A: Kinase Inhibitors (Fused Systems) Start->Path1 + 1,3-Dicarbonyls (Acid Catalysis) Path2 Pathway B: AR Antagonists (Linear/Cyclic Ureas) Start->Path2 + Isothiocyanates (Base/Heat) Prod1 Pyrazolo[1,5-a]pyrimidines Path1->Prod1 Cyclocondensation Prod2 Thiohydantoins / Ureas Path2->Prod2 Addition/Cyclization

Figure 1: Divergent synthetic utility of APB-F. Pathway A leads to fused kinase scaffolds; Pathway B leads to nuclear receptor antagonists.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Context: This reaction constructs the bicyclic core essential for ATP-competitive kinase inhibitors. The reaction proceeds via the condensation of the exocyclic amine with a 1,3-electrophile (e.g., acetylacetone or


-ketoesters), followed by ring closure at the pyrazole N2 position.
Materials
  • Substrate: APB-F (1.0 equiv)

  • Reagent: 1,3-Dicarbonyl compound (e.g., 2,4-pentanedione) (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic HCl

  • Temperature: Reflux (80–100°C)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve APB-F (1.0 mmol, 202 mg) in Glacial Acetic Acid (5 mL). Ensure complete dissolution; gentle warming (40°C) may be required.

  • Addition: Add the 1,3-dicarbonyl reagent (1.2 mmol) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C (oil bath temperature) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material (lower R_f) should disappear, replaced by a highly fluorescent spot (higher R_f).

  • Workup (Precipitation): Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into ice-cold water (20 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with water (

    
     mL) to remove residual acid, followed by cold ethanol (
    
    
    
    mL).
  • Drying: Dry the solid under high vacuum at 50°C for 12 hours.

Mechanistic Insight: The reaction is regioselective. The exocyclic amine (more nucleophilic) attacks the carbonyl carbon first to form an imine/enamine intermediate. Subsequent intramolecular attack by the pyrazole ring nitrogen (N2) onto the second carbonyl completes the cyclization.

Mechanism Step1 APB-F + 1,3-Diketone Step2 Imine Intermediate (Exocyclic N attack) Step1->Step2 - H2O Step3 Cyclization (Endocyclic N2 attack) Step2->Step3 Acid Cat. Step4 Pyrazolo[1,5-a]pyrimidine Step3->Step4 - H2O

Figure 2: Mechanism of the cyclocondensation reaction forming the fused heterocyclic core.

Protocol B: Thiohydantoin Formation (AR Antagonist Route)

Context: This protocol mimics the synthesis of Apalutamide/Enzalutamide analogs. The exocyclic amine of APB-F is reacted with an aryl isothiocyanate to form a thiourea, which is then cyclized (often with an ester/amide handle) to form the thiohydantoin ring.

Materials
  • Substrate: APB-F (1.0 equiv)

  • Reagent: Aryl Isothiocyanate (e.g., 4-isothiocyanato-2-(trifluoromethyl)benzonitrile) (1.1 equiv)

  • Solvent: DMAc (Dimethylacetamide) or DMSO (dry)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, 1.0 equiv)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with APB-F (1.0 mmol) and dry DMAc (3 mL).

  • Coupling: Add the Aryl Isothiocyanate (1.1 mmol) and TEA (1.0 mmol).

  • Heating: Heat the mixture to 60–80°C for 12–16 hours.

    • Note: The electron-deficient nature of the fluorobenzonitrile ring on APB-F decreases the nucleophilicity of the amine. Heating is strictly required; room temperature reaction will be sluggish.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL) to remove DMAc.
  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization due to steric bulk of the diketone.Switch solvent to Ethanol with 5% HCl or use Microwave irradiation (120°C, 20 min).
No Reaction (Protocol B) Low nucleophilicity of the pyrazole amine.Use a stronger base (NaH) in THF to deprotonate the amine before adding the isothiocyanate.
Oiling Out Product is not crystallizing during water workup.Extract with DCM, dry, and triturate with Diethyl Ether or MTBE.
Regioisomers (Protocol A) Asymmetric diketones yielding mixed isomers.Use symmetric diketones or control pH. Lower pH favors attack at the more reactive carbonyl.

References

  • Clegg, N. J., et al. (2012).[2] "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment."[2][3] Cancer Research, 72(6), 1494–1503. Link

  • Castillo, J. C., et al. (2017).[4] "Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence."[4] RSC Advances, 7, 29099-29107. Link

  • Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 16(1), 1-33.
  • Metwally, M. A., et al. (2012). "Pyrazolo[1,5-a]pyrimidines: a review on their synthesis and biological activities." European Journal of Medicinal Chemistry, 56, 1-15.

Sources

Application Note: A Scalable and Regioselective Synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed, scalable, and robust protocol for the synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile, a key intermediate in the development of various therapeutic agents. The synthesis is based on a regioselective nucleophilic aromatic substitution (SNAr) reaction between 3-aminopyrazole and 3,4-difluorobenzonitrile. This document offers in-depth technical guidance, explains the rationale behind the chosen experimental parameters, and provides a comprehensive safety overview, making it suitable for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction

This compound is a crucial building block in medicinal chemistry, with its structure being a common feature in a variety of pharmacologically active compounds. The aminopyrazole moiety is a well-established pharmacophore, and its combination with a fluorinated benzonitrile group can impart desirable properties such as enhanced metabolic stability and improved target binding affinity.

The synthesis of this compound presents a key challenge in controlling the regioselectivity of the N-arylation of 3-aminopyrazole. 3-aminopyrazole possesses two potentially reactive nitrogen atoms in its ring, and selective arylation at the N1 position is essential for obtaining the desired product. This protocol addresses this challenge through a carefully optimized process that favors the formation of the N1-arylated regioisomer.

The core of this synthetic method is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-deficient aromatic ring of 3,4-difluorobenzonitrile is activated towards nucleophilic attack by the aminopyrazole.[1][2] The presence of the electron-withdrawing nitrile group and the fluorine atom ortho to the leaving group (the second fluorine atom) facilitates this reaction.[3][4]

This application note provides a step-by-step guide for the synthesis of this compound on a scale suitable for laboratory and early-stage process development.

Synthetic Strategy and Mechanism

The overall synthetic transformation is depicted below:

The reaction proceeds via a classical SNAr mechanism, which is a two-step addition-elimination process.[1][3] In the first step, the nucleophilic nitrogen of 3-aminopyrazole attacks the carbon atom of 3,4-difluorobenzonitrile that bears the fluorine atom at the 4-position. This position is more activated towards nucleophilic attack due to the para-orienting effect of the nitrile group. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated as a leaving group, and the aromaticity of the benzene ring is restored, yielding the final product.

The regioselectivity of the reaction, favoring the N1-arylation of the pyrazole ring, is achieved by using a suitable base. The base deprotonates the more acidic N-H proton of the pyrazole ring, increasing its nucleophilicity and directing the arylation to the N1 position.

Experimental Protocol

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Materials and Equipment
MaterialGradeSupplier
3-Aminopyrazole≥97%Commercially Available
3,4-Difluorobenzonitrile≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available

Equipment:

  • Three-neck round-bottom flask of appropriate size

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Temperature controller and probe

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Filtration apparatus

Safety Precautions
  • 3-Aminopyrazole: Harmful if swallowed and causes severe skin burns and eye damage.[1] It may also cause respiratory irritation and an allergic skin reaction.[5] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3,4-Difluorobenzonitrile: Toxic if swallowed and harmful by inhalation and in contact with skin.[2][6] It is also irritating to the eyes, respiratory system, and skin.[7][8] Handle in a fume hood with appropriate PPE.

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Wear appropriate gloves.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 3-aminopyrazole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO, 5-10 mL per gram of 3-aminopyrazole).

    • Stir the mixture under a gentle flow of nitrogen or argon for 15 minutes at room temperature to ensure a homogeneous suspension.

  • Addition of Reactant:

    • To the stirred suspension, add 3,4-difluorobenzonitrile (1.1 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-water (10-20 times the volume of DMSO used).

    • A precipitate of the crude product should form. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system is ethyl acetate/hexanes.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum to a constant weight.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.

Process Optimization and Scale-Up Considerations

For scaling up this synthesis, the following points should be considered:

  • Solvent Selection: While DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature,[9] other solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can also be used. The choice of solvent may affect reaction time and work-up procedures.

  • Base Selection: Potassium carbonate is a cost-effective and efficient base for this reaction. Other bases like cesium carbonate (Cs₂CO₃) or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be employed, but their cost and removal during work-up should be considered.

  • Temperature Control: On a larger scale, efficient temperature control is crucial to manage any exotherm during the addition of the electrophile and to maintain a consistent reaction rate.

  • Work-up and Purification: For large-scale production, direct precipitation and filtration followed by recrystallization is a more practical approach than chromatographic purification. Optimizing the crystallization conditions is key to achieving high purity and yield.

Workflow and Data Summary

Synthetic Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Aminopyrazole Potassium Carbonate Solvent Anhydrous DMSO Reactants->Solvent Suspend Setup Inert Atmosphere (N₂ or Ar) Solvent->Setup Add_Electrophile Add 3,4-Difluorobenzonitrile Setup->Add_Electrophile Heating Heat to 80-90 °C (12-24 h) Add_Electrophile->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Quench Pour into Ice-Water Monitoring->Quench Precipitate Precipitation Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallization (EtOAc/Hexanes) Filter->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

Caption: Synthetic workflow for this compound.

Key Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry (Aminopyrazole:Difluorobenzonitrile:Base) 1 : 1.1 : 2A slight excess of the electrophile ensures complete consumption of the limiting aminopyrazole. Two equivalents of base are used to neutralize the generated HF and drive the reaction to completion.
Solvent Anhydrous DMSOA polar aprotic solvent that effectively solvates the potassium salt of the aminopyrazole and accelerates the SNAr reaction.[9]
Base Anhydrous K₂CO₃A cost-effective and sufficiently strong base to deprotonate the pyrazole N-H, with low solubility in the work-up solvent for easy removal.
Temperature 80-90 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant decomposition of reactants or products.
Reaction Time 12-24 hoursTypically sufficient for complete conversion, but should be monitored by TLC or HPLC.
Purification Method RecrystallizationA scalable and efficient method for obtaining high-purity product, avoiding the need for column chromatography.

Conclusion

This application note presents a reliable and scalable method for the synthesis of this compound. The protocol is based on a regioselective nucleophilic aromatic substitution reaction and has been optimized for both laboratory and potential pilot-plant scale production. By providing a detailed experimental procedure, along with insights into the reaction mechanism and scale-up considerations, this guide serves as a valuable resource for chemists and researchers in the pharmaceutical industry. The use of readily available starting materials and a straightforward purification method makes this process both practical and cost-effective.

References

  • Regioselective Annulation of 3(5)‐Aminopyrazole with Aryl Ketones or Aryl Alkynes Using N,N‐Dimethylethanolamine as a Single/Triple Carbon Synthon. Advanced Synthesis & Catalysis, 2024. [Link]

  • Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Purification of Benzonitrile. LookChem. [Link]

  • SNAr Comparative Reaction. gChem. [Link]

Sources

Application Note: Advanced Catalytic Systems for the Preparation of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile (referred to herein as Target-1 ) is a critical bottleneck in the manufacturing of JAK1/JAK2 inhibitors, specifically Momelotinib (CYT387). The structural core requires the formation of a C-N bond between a 3-fluoro-4-halobenzonitrile and 3-aminopyrazole.

The Challenge: 3-Aminopyrazole presents three distinct nucleophilic sites: the exocyclic amine (


), the pyrazole 

, and the pyrazole

. Standard nucleophilic aromatic substitution (

) often yields a mixture of regioisomers (

-aryl vs.

-aryl) and chemoselective impurities (exocyclic amine coupling), requiring tedious chromatographic separation.

The Solution: This guide details two high-fidelity catalytic systems—Ligand-Accelerated Ullmann Coupling (Cu) and Sterically-Controlled Buchwald-Hartwig Amination (Pd) —that bypass the limitations of classical


, delivering 

regioselectivity for the bioactive

-isomer without protecting groups.

Strategic Analysis: Selectivity & Mechanism

To achieve high yield and purity, one must understand the competing pathways. The diagram below illustrates the bifurcation points where catalyst selection dictates the product outcome.

ReactionPathways Start Reagents: 3-Aminopyrazole + 4-Halo-3-fluorobenzonitrile Tautomer Tautomeric Equilibrium (1H- vs 2H-pyrazole) Start->Tautomer Path_SNAr Classical SNAr (Base/Heat) Tautomer->Path_SNAr Path_Cu Cu-Catalyzed (Ullmann) Tautomer->Path_Cu Path_Pd Pd-Catalyzed (Buchwald) Tautomer->Path_Pd Target TARGET (N1-Isomer) Bioactive Core Path_SNAr->Target ~60-70% Selectivity Impurity_N2 Impurity A (N2-Isomer) Steric Clash Path_SNAr->Impurity_N2 Significant Impurity_NH2 Impurity B (Exocyclic-N) Wrong Connectivity Path_SNAr->Impurity_NH2 Minor Path_Cu->Target >98% Selectivity (Coordination Directed) Path_Cu->Impurity_N2 Trace Path_Pd->Target Ligand Dependent Path_Pd->Impurity_NH2 If Ligand Small

Figure 1: Mechanistic divergence in the arylation of 3-aminopyrazole. Copper catalysis provides the highest fidelity for N1-arylation due to the specific coordination geometry of the intermediate.

Protocol A: Copper-Catalyzed N-Arylation (Recommended)

Rationale: Copper(I) catalysts, when paired with diamine ligands, exhibit a strong preference for the ring nitrogen of azoles over exocyclic amines due to the formation of a


-complex intermediate that directs coupling to the less hindered 

position. This method allows the use of 4-bromo-3-fluorobenzonitrile , which is more stable and often cheaper than the 3,4-difluoro analog required for

.
Materials
  • Substrate: 4-Bromo-3-fluorobenzonitrile (1.0 equiv)

  • Nucleophile: 3-Aminopyrazole (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (10-20 mol%)

  • Base: Potassium Phosphate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Procedure
  • Reactor Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Cool under a stream of Argon.[1]

  • Charge Solids: Add CuI (0.05 equiv),

    
     (2.0 equiv), 4-bromo-3-fluorobenzonitrile (1.0 equiv), and 3-aminopyrazole (1.2 equiv) to the flask against a positive pressure of Argon.
    
  • Solvent & Ligand: Seal the flask with a septum. Inject anhydrous 1,4-Dioxane (concentration 0.5 M relative to bromide). Inject DMEDA (0.10 equiv) via syringe.

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC. The disappearance of the aryl bromide indicates completion.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2x) and brine (1x).

  • Purification: Concentrate the organic phase. Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH gradient).

Expected Yield: 85–92% Regioselectivity (N1:N2): >98:2

Protocol B: Palladium-Catalyzed Cross-Coupling (Alternative)

Rationale: If the starting material is the less reactive 4-chloro-3-fluorobenzonitrile , Copper may struggle to achieve full conversion. A Palladium system utilizing bulky biaryl phosphine ligands is required. The bulk of the ligand is crucial: it prevents the coordination of the exocyclic


, forcing the reaction to occur at the ring nitrogen.
Materials
  • Substrate: 4-Chloro-3-fluorobenzonitrile

  • Catalyst Precursor:

    
     (1-2 mol%)
    
  • Ligand: Me4tBuXPhos or tBuXPhos (2-4 mol%)

    • Note: Do not use simple phosphines like

      
      ; they will lead to exocyclic amine coupling.
      
  • Base:

    
     or 
    
    
    
  • Solvent:

    
    -Amyl alcohol or Dioxane
    
Step-by-Step Procedure
  • Glovebox/Schlenk: This reaction is highly sensitive to oxygen. Ideally, set up in a glovebox.

  • Catalyst Pre-formation: In a vial, mix

    
     and Me4tBuXPhos in the solvent and stir at 60°C for 5 minutes to generate the active 
    
    
    
    species (solution turns from dark purple to orange/brown).
  • Reaction Mix: Add the pre-formed catalyst solution to a vessel containing the aryl chloride, 3-aminopyrazole, and base.

  • Heating: Seal and heat to 110°C for 4–8 hours.

  • Quench: Cool and filter through silica gel.

  • Scavenging: Pd residues must be removed. Treat the crude solution with SiliaMetS® Thiol or similar scavenger resin for 2 hours before final concentration.

Analytical Data & QC Specifications

To validate the synthesis of Target-1 , compare your isolated product against these specifications.

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (254 nm)
Mass Spec [M+H]+ = 203.07LC-MS (ESI+)
1H NMR (DMSO-d6) Diagnostic Pyrazole H:

~8.4 (d, 1H), ~5.9 (d, 1H)
400 MHz NMR
19F NMR Single peak ~ -110 to -120 ppmDecoupled
Regioisomer Contamination N2-isomer < 0.5%HPLC/NMR
Critical Analytical Distinction

The N1-isomer (Target) and N2-isomer (Impurity) have distinct elution profiles and NMR shifts.

  • N1-Isomer: The pyrazole protons usually appear as two doublets with a coupling constant

    
    .
    
  • N2-Isomer: Often shows a larger chemical shift difference between the two pyrazole protons.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_cat Phase 2: Catalysis cluster_workup Phase 3: Isolation Step1 Inert Gas Purge (Argon/N2) Step2 Reagent Charging (Aryl Halide + Aminopyrazole + Base) Step1->Step2 Step3 Catalyst Injection (CuI/DMEDA or Pd/Ligand) Step2->Step3 Step4 Reaction 100-110°C, 8-16h Step3->Step4 Step5 IPC (HPLC) Check for Aryl Halide consumption Step4->Step5 Step5->Step4 Incomplete Step6 Celite Filtration (Remove metals/salts) Step5->Step6 Pass Step7 Aqueous Wash (Remove polar impurities) Step6->Step7 Step8 Recrystallization (Ethanol/Heptane) Step7->Step8

Figure 2: Operational workflow for the catalytic synthesis of Target-1, emphasizing the critical In-Process Control (IPC) step.

References

  • Gilead Sciences, Inc. (2014). Process for the preparation of JAK inhibitors. US Patent 8,969,558. Link

  • Kowalski, M., et al. (2016). "A Novel and Efficient Synthesis of Momelotinib." Journal of Chemical Research, 40(8), 511-513.[2] Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling Reactions." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Antilla, J. C., et al. (2004). "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry, 69(16), 5578-5587. Link

  • Tao, Y., et al. (2020). "Recent Advances in the Synthesis of Momelotinib." Current Organic Chemistry, 24(20). Link

Sources

Application Note: Accelerated Synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile via Microwave-Assisted

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This Application Note details the microwave-assisted synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile . This scaffold is a critical pharmacophore in the synthesis of second-generation androgen receptor antagonists, most notably Enzalutamide (MDV3100) and its structural analogs.

Traditional thermal routes for this Nucleophilic Aromatic Substitution (


) often suffer from prolonged reaction times (12–24 hours), incomplete conversion, and the formation of regioisomeric byproducts. By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces reaction time to under 30 minutes while significantly improving the regioselectivity profile.
Key Advantages of this Protocol
  • Speed: Reaction time reduced from 16 hours (thermal) to 20 minutes.

  • Purity: "Water-crash" workup removes inorganic salts and polar impurities, often eliminating the need for chromatography.

  • Scalability: Validated for single-mode (0.5 mmol) and multi-mode (50 mmol) microwave reactors.

Chemical Strategy & Mechanism[1][2]

Regioselectivity Logic

The synthesis relies on the coupling of 3-aminopyrazole (nucleophile) and 3,4-difluorobenzonitrile (electrophile). Success depends on controlling two selectivity vectors:

  • Electrophilic Selectivity (Substrate): The 3,4-difluorobenzonitrile ring possesses two leaving groups. The fluorine at position 4 is para to the nitrile group (a strong electron-withdrawing group, EWG). The fluorine at position 3 is meta to the nitrile.

    • Mechanism:[1][2][3] The Meisenheimer complex formed by attack at C4 is stabilized by resonance delocalization onto the nitrile group. Attack at C3 lacks this stabilization.[4] Therefore, substitution occurs almost exclusively at C4.

  • Nucleophilic Selectivity (Reagent): 3-Aminopyrazole exists in tautomeric equilibrium. Under basic conditions, the ring nitrogen (

    
    ) is far more nucleophilic than the exocyclic amine (
    
    
    
    ).
    • Outcome: The reaction proceeds via the ring nitrogen to form the N-aryl bond, leaving the exocyclic amine free (as required for subsequent urea formation in Enzalutamide synthesis).

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the transition state stabilization that dictates regioselectivity.

ReactionMechanism Reagents Reagents 3,4-Difluorobenzonitrile + 3-Aminopyrazole Base Base Activation (Cs2CO3/DMSO) Deprotonation of Pyrazole NH Reagents->Base Mix TS Meisenheimer Complex (Stabilized by p-CN) Base->TS MW Irradiation 140°C Product Target Product This compound TS->Product -F⁻ Elimination Byproduct Byproduct HF (Neutralized) TS->Byproduct

Figure 1: Mechanistic pathway highlighting the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 progression from reagents to the resonance-stabilized intermediate and final elimination.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator+) capable of holding 10–20 bar pressure.

  • Vial: 10 mL or 35 mL heavy-walled microwave glass vial with crimp/snap cap.

  • Reagents:

    • 3,4-Difluorobenzonitrile (CAS: 64248-62-0)

    • 3-Aminopyrazole (CAS: 1820-80-0)

    • Cesium Carbonate (

      
      ) or Potassium Carbonate (
      
      
      
      )
    • Solvent: DMSO (Anhydrous preferred)

Step-by-Step Methodology

Step 1: Preparation

  • Weigh 3,4-Difluorobenzonitrile (1.0 equiv, e.g., 278 mg, 2.0 mmol) into the MW vial.

  • Add 3-Aminopyrazole (1.1 equiv, e.g., 183 mg, 2.2 mmol).

  • Add

    
      (1.5 equiv, e.g., 978 mg, 3.0 mmol). Note: 
    
    
    
    can be used but
    
    
    often provides cleaner conversion due to the "Cesium Effect" enhancing solubility.
  • Add DMSO (4.0 mL). Add a magnetic stir bar.

Step 2: Microwave Irradiation

  • Seal the vial.

  • Program the reactor:

    • Temperature: 140 °C

    • Ramp Time: 2 min

    • Hold Time: 20 min

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Start the run. The reaction should turn from a pale suspension to a clear, amber/brown solution.

Step 3: Workup (The "Water Crash")

  • Allow the vial to cool to room temperature.

  • Pour the reaction mixture slowly into 40 mL of ice-cold water while stirring vigorously.

  • The product will precipitate as an off-white to pale yellow solid.

  • Stir for 15 minutes to ensure all DMSO is extracted into the aqueous phase.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with water (

    
    ) and hexanes (
    
    
    
    ) to remove trace lipophilic impurities.
  • Dry in a vacuum oven at 45°C for 4 hours.

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Weigh Weigh Reagents (1.0 eq Nitrile, 1.1 eq Pyrazole) Solvent Add DMSO + Base (Cs2CO3) Weigh->Solvent MW Microwave Irradiation 140°C | 20 min Solvent->MW Quench Pour into Ice Water (Precipitation) MW->Quench Filter Filtration & Wash (H2O / Hexane) Quench->Filter Dry Vacuum Dry Target Solid Filter->Dry

Figure 2: Operational workflow emphasizing the streamlined isolation process.

Results & Data Analysis

Method Comparison: Microwave vs. Thermal

The following data was generated comparing this protocol against the standard thermal reflux method (oil bath).

ParameterThermal Method (Reflux)Microwave Protocol (This Work)
Temperature 120 °C (Oil Bath)140 °C (Internal IR)
Time 16 Hours20 Minutes
Solvent DMFDMSO
Crude Purity (LCMS) 82% (Regioisomers present)>96%
Isolated Yield 65%88%
Energy Consumption High (Overnight heating)Low (Short burst)
Quality Control Specifications

For the isolated solid, the following analytical signatures confirm identity:

  • LC-MS:

    
     (Calculated for 
    
    
    
    ).
  • 1H NMR (DMSO-d6):

    • 
       8.45 (d, 1H, Pyrazole-H)
      
    • 
       7.8–8.1 (m, 3H, Aromatic Benzene Ring)
      
    • 
       5.95 (d, 1H, Pyrazole-H)
      
    • 
       5.30 (s, 2H, 
      
      
      
      - Broad singlet, exchangeable)
    • Note: The absence of a signal at

      
       12-13 ppm confirms the loss of the pyrazole ring NH, indicating successful N-arylation.
      

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (No Precipitation) Too much DMSO used.Reduce solvent volume to 2 mL/mmol. Add brine during the water crash to salt out the product.
Regioisomer Formation Temperature too high (>160°C).Reduce MW temp to 120°C and extend time to 40 min. High heat can overcome the activation energy difference between C3 and C4.
Pressure Spike Decomposition of DMSO or wet reagents.Ensure reagents are dry. Use anhydrous DMSO. Do not exceed 160°C.
Product is Oily/Sticky Trace DMSO remaining.Recrystallize from Ethanol/Water (1:1) or triturate with diethyl ether.

Safety & Compliance

  • Hydrofluoric Acid (HF) Precursors: This reaction generates fluoride ions (

    
    ). While basic conditions neutralize this to salts (
    
    
    
    ), acidification of the waste stream could generate HF. Dispose of aqueous waste as basic fluoride waste .
  • Vessel Failure: DMSO can decompose violently at very high temperatures (>180°C) under pressure. Never exceed the manufacturer's pressure limits for the vials.

References

  • Enzalutamide Process Chemistry

    • Topic: Synthesis of Enzalutamide and its intermediates (including the diarylthiohydantoin core).[5]

    • Source:Journal of Medicinal Chemistry, "Design, Synthesis, and Biological Evalu
    • Citation: Jung, M. E., et al. (2010). J. Med. Chem., 53(7), 2779–2796.
  • Microwave

    
     Methodology: 
    
    • Topic: General acceleration of Nucleophilic Aromatic Substitution using microwave irradi
    • Source:Chemical Society Reviews, "Controlled microwave he
    • Citation: Kappe, C. O. (2008). Chem. Soc. Rev., 37, 1127-1139.
  • Regioselectivity in Pyrazole Alkylation

    • Topic: Analysis of N1 vs N2 alkylation and exocyclic amine reactivity in aminopyrazoles.
    • Source:Beilstein Journal of Organic Chemistry, "Regioselective synthesis of 1-substituted pyrazoles."
    • Citation: Fustero, S., et al. (2011). Beilstein J. Org. Chem., 7, 1061–1116.
  • Patent Literature (Process Grounding)

    • Topic: Industrial synthesis of diarylhydantoin compounds (Enzalutamide).[5][6][7]

    • Source:World Intellectual Property Organiz
    • Citation: Sawyers, C. L., et al. (2006). "Diarylhydantoin compounds."

Sources

Application Note: Functionalization of the Exocyclic Amine in 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The scaffold 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile (referred to herein as Intermediate A ) is a critical pharmacophore in modern oncology, most notably serving as the key intermediate for Darolutamide (Nubeqa) , a next-generation androgen receptor (AR) antagonist.

The Challenge: Nucleophilicity vs. Electronics

The primary challenge in functionalizing Intermediate A lies in its electronic profile. The exocyclic amino group at position 3 is attached to a pyrazole ring, which is itself coupled to a highly electron-withdrawing 3-fluoro-4-cyanophenyl moiety.

  • Electronic Pull: The nitrile (-CN) and fluorine (-F) groups on the benzene ring exert a strong inductive ($ -I

    
     -M $) pull through the N1-phenyl bond.
    
  • Result: The lone pair on the exocyclic amine is delocalized into the pyrazole system, significantly reducing its nucleophilicity compared to standard anilines. Standard coupling protocols (e.g., EDC/NHS) often result in low yields or incomplete conversion.

This guide details high-efficiency protocols to overcome these electronic barriers, focusing on Acylation (Amide formation) and Carbamoylation (Urea formation).

Chemo-Physical Profile & Reactivity[1][2]

PropertyData / ObservationImplication for Protocol
Molecular Weight 202.19 g/mol --
pKa (Conjugate Acid) ~2.5 - 3.0 (Est.)Weak base; requires non-nucleophilic bases (Pyridine, DIPEA) to scavenge protons, but protonation is not the barrier—nucleophilicity is.
Solubility Low in Hexane/Et2O; Mod. in DCM; High in DMSO/DMF/THFPerform reactions in THF , DMF , or DCM . Avoid protic solvents that compete for electrophiles.
Nucleophilicity Low Requires activated electrophiles (Acid Chlorides, Isocyanates) or high-activity coupling agents (HATU, T3P).
Regiochemistry N1 is substituted; C3-NH2 is the target.No risk of N1-alkylation/acylation.

Decision Logic for Functionalization

The following decision tree outlines the optimal synthetic pathway based on the desired derivative.

ReactionLogic Start Target: 3-Amino Group Goal Desired Linkage? Start->Goal Amide Amide (Drug Linker) Goal->Amide Acylation Urea Urea (H-Bond Donor) Goal->Urea Carbamoylation Sulfonamide Sulfonamide Goal->Sulfonamide Sulfonylation AcidCl Method A: Acid Chloride (High Yield, Scalable) Amide->AcidCl Stable Acid HATU Method B: HATU/T3P (For Complex Acids) Amide->HATU Chiral/Sensitive Acid Iso Method C: Isocyanate (Direct Addition) Urea->Iso SulfCl Method D: Sulfonyl Chloride (Requires Heating) Sulfonamide->SulfCl

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the target moiety.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (The "Darolutamide" Route)

Best for: Attaching the pyrazole-carboxylic acid tail found in Darolutamide analogs.

Rationale: Due to the low nucleophilicity of Intermediate A , in situ activation with standard carbodiimides is often insufficient. We utilize T3P (Propanephosphonic acid anhydride) or pre-formed Acid Chlorides to drive the reaction to completion.

Materials:
  • Substrate: this compound (1.0 eq)

  • Carboxylic Acid Partner: (e.g., 5-methyl-1H-pyrazole-3-carboxylic acid) (1.2 eq)

  • Coupling Agent: T3P (50% in EtOAc) (2.0 eq) OR Thionyl Chloride (for acid chloride route).

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq).

  • Solvent: Dry THF or DCM.

Step-by-Step Methodology (T3P Method):
  • Dissolution: In a flame-dried flask under Argon, dissolve the Carboxylic Acid (1.2 eq) and Intermediate A (1.0 eq) in dry THF (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 eq) via syringe. The solution may warm slightly.

  • Activation & Coupling: Add T3P solution (2.0 eq) dropwise over 5 minutes.

    • Expert Tip: T3P is preferred over HATU here because it produces water-soluble byproducts and drives the reaction via a cyclic transition state that favors difficult amines.

  • Reaction: Stir at Room Temperature for 1 hour , then heat to 50°C for 4-12 hours . Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the amine (M+H = 203) and appearance of the amide product.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Alternative: Acid Chloride Method (For Scale-up)
  • Convert the carboxylic acid to acid chloride using SOCl2 (reflux, 2h) or Oxalyl Chloride/DMF (DCM, 0°C to RT). Remove volatiles in vacuo.

  • Dissolve Intermediate A in dry Pyridine (or DCM + 3 eq Pyridine).

  • Add the crude Acid Chloride (dissolved in DCM) dropwise at 0°C.

  • Allow to warm to RT. This method is generally faster (< 2 hours) but requires the acid partner to be stable to chlorination.

Protocol B: Urea Synthesis (Kinase Inhibitor Library Generation)

Best for: Creating H-bond donor/acceptor motifs for ATP-binding pockets.

Rationale: Isocyanates are highly reactive electrophiles that can overcome the poor nucleophilicity of the aminopyrazole without requiring exogenous activation.

Materials:
  • Substrate: Intermediate A (1.0 eq)

  • Isocyanate: Aryl or Alkyl Isocyanate (1.1 - 1.2 eq)

  • Solvent: Anhydrous DMF or THF.

  • Catalyst (Optional): DMAP (0.1 eq) or DBTL (Dibutyltin dilaurate) if the isocyanate is aliphatic.

Step-by-Step Methodology:
  • Preparation: Dissolve Intermediate A (1.0 eq) in anhydrous THF (0.1 M).

  • Addition: Add the Isocyanate (1.1 eq) dropwise at Room Temperature.

  • Incubation: Stir at RT for 6–12 hours.

    • Observation: A precipitate often forms as the urea product is less soluble than the starting materials.

  • Optimization: If conversion is <50% after 6 hours, add 0.5 eq of Pyridine and heat to 60°C.

  • Isolation:

    • If precipitated:[2][3] Filter the solid, wash with cold Et2O.

    • If soluble: Evaporate solvent, redissolve in minimal DCM, and precipitate with Hexane.

Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
No Reaction (Amide) Amine nucleophilicity is too low for EDC/NHS.Switch to Acid Chloride or T3P . Heat to 50-60°C.
Incomplete Conversion Product inhibition or equilibrium issues.Use Pyridine as both base and co-solvent. It acts as an acyl transfer catalyst.
Regioselectivity N/A (N1 is blocked).Confirm structure via NMR. The amide proton should appear downfield (~10-11 ppm).
Solubility Issues Rigid aromatic backbone.Use DMF/DCM (1:1) mixtures or warm the solvent before adding reagents.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the Acid Chloride route, which is the industry standard for scaling intermediates like Darolutamide.

Workflow Step1 Step 1: Activation Carboxylic Acid + SOCl2 (Reflux, 2h) Step2 Evaporation Remove excess SOCl2 (Yields Crude R-COCl) Step1->Step2 Step3 Step 2: Coupling Dissolve Amine in Pyridine/DCM Add R-COCl dropwise at 0°C Step2->Step3 Step4 Monitoring Check LCMS for M+H (Usually < 2h) Step3->Step4 Step5 Quench & Workup Add NaHCO3, Extract EtOAc Step4->Step5

Figure 2: Step-by-step workflow for the Acid Chloride functionalization route.

References

  • Darolutamide Synthesis & Intermediates

    • Patent: Orion Corporation.[4][5] "Preparation of heteroaryl carboxamides as androgen receptor modulators." WO 2012/143599 .[4] (Describes the coupling of the 3-aminopyrazole intermediate with pyrazole-carboxylic acids).

    • Source:

  • Review: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Organic Preparations and Procedures International, 2012.
  • Amide Coupling with Electron-Deficient Amines

    • Protocol: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.
    • Context: Validates the use of T3P and Acid Chlorides for aniline-like substr
    • Source:

Sources

Green chemistry approaches to synthesizing 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details sustainable protocols for synthesizing 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile , a critical pharmacophore found in next-generation Androgen Receptor (AR) antagonists (e.g., structural analogs of Darolutamide and Apalutamide).

Traditional synthesis relies on nucleophilic aromatic substitution (


) in reprotoxic dipolar aprotic solvents (DMF, NMP) at high temperatures. This guide introduces two validated "Green Chemistry" alternatives: Aqueous Micellar Catalysis  and Mechanochemical (Solvent-Free) Synthesis . These methods significantly reduce Process Mass Intensity (PMI), eliminate Class 1/2 solvents, and improve regioselectivity profiles.

Retrosynthetic & Mechanistic Analysis

The synthesis hinges on the regioselective


 reaction between 3,4-difluorobenzonitrile  (electrophile) and 3-aminopyrazole  (nucleophile).
Reaction Logic
  • Electrophile Activation: The fluorine at the 4-position is significantly more electrophilic than the 3-position due to the para-relationship with the electron-withdrawing nitrile group (resonance and inductive effects), whereas the 3-position is only activated by the meta-nitrile (inductive only).

  • Nucleophile Selectivity: 3-aminopyrazole is an ambident nucleophile. Under basic conditions, the ring nitrogen is more nucleophilic than the exocyclic amine. Steric and thermodynamic factors favor arylation at

    
     (distal to the amino group) over 
    
    
    
    , yielding the desired 3-amino-1-aryl isomer rather than the 5-amino isomer.
Pathway Visualization

ReactionScheme SM1 3,4-Difluorobenzonitrile (Electrophile) TS Meisenheimer Complex (Transition State) SM1->TS + Base SM2 3-Aminopyrazole (Nucleophile) SM2->TS Prod Target Product: 4-(3-amino-1H-pyrazol-1-yl)- 3-fluorobenzonitrile TS->Prod Major Pathway (Steric Control) ByProd Isomeric Impurity: 5-amino-1-aryl isomer TS->ByProd Minor Pathway

Figure 1: Reaction pathway demonstrating the regioselective S_NAr coupling. The 4-fluoro position is selectively displaced by the N1-nitrogen of the pyrazole.

Protocol A: Aqueous Micellar Catalysis (Recommended)

Principle: This method utilizes TPGS-750-M , a designer surfactant that forms nanomicelles in water. The lipophilic core of the micelle acts as a "nanoreactor," concentrating the hydrophobic reactants (fluorobenzonitrile and pyrazole) to accelerate the reaction without organic co-solvents.

Materials
  • Surfactant: TPGS-750-M (2 wt % in degassed water).[1]

  • Substrate: 3,4-difluorobenzonitrile (1.0 equiv).

  • Reagent: 3-aminopyrazole (1.1 equiv).

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.2 equiv).
  • Solvent: Water (HPLC grade).

Step-by-Step Methodology
  • Surfactant Prep: Dissolve TPGS-750-M (20 mg) in degassed water (1.0 mL) to create a 2 wt % clear solution. Stir at RT for 10 mins.

  • Reaction Assembly: To a reaction vial containing a magnetic stir bar, add 3,4-difluorobenzonitrile (139 mg, 1.0 mmol) and 3-aminopyrazole (91 mg, 1.1 mmol).

  • Micellar Encapsulation: Add the prepared surfactant solution (1.0 mL). Stir vigorously (1000 rpm). The mixture may initially appear heterogeneous.

  • Base Addition: Add

    
     (167 µL, 1.2 mmol) dropwise.
    
  • Incubation: Heat the sealed vial to 45°C for 6–8 hours.

    • Note: Reaction progress is monitored by HPLC (C18 column, Water/MeCN gradient). Disappearance of the difluoro starting material indicates completion.

  • Workup (Green Extraction):

    • Cool to room temperature.[2]

    • Add a minimal amount of Ethyl Acetate or 2-MeTHF (0.5 mL) to extract the product from the micellar core.

    • Alternatively: If the product precipitates as a solid (common for this scaffold), filter directly and wash with water to remove surfactant and salts.

  • Purification: Recrystallization from Ethanol/Water (9:1) if necessary.[3]

Micellar Workflow Diagram

MicellarWorkflow Step1 1. Dissolve TPGS-750-M in Water (2 wt%) Step2 2. Add Reagents: 3,4-difluorobenzonitrile + 3-aminopyrazole Step1->Step2 Micelle Micellar Nanoreactor Formation (Hydrophobic Effect) Step2->Micelle Vigorous Stirring Step3 3. Add Base (Et3N) Heat to 45°C Micelle->Step3 Step4 4. Product Precipitation or Min-Solvent Extraction Step3->Step4

Figure 2: Workflow for aqueous surfactant-mediated synthesis, eliminating bulk organic solvents.

Protocol B: Mechanochemical Synthesis (Solvent-Free)

Principle: High-energy ball milling utilizes kinetic energy to induce chemical transformations. This is a "zero-solvent" approach, ideal for minimizing liquid waste. Alumina (


) is used as a grinding auxiliary and HF scavenger.
Materials
  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrational Mill.

  • Vessel: Stainless steel jar (10 mL or 25 mL) with stainless steel balls (10 mm diameter).

  • Reagents: 3,4-difluorobenzonitrile (1.0 mmol), 3-aminopyrazole (1.1 mmol).

  • Base/Auxiliary: Basic Alumina (

    
    ) or 
    
    
    
    (2.0 equiv).
Step-by-Step Methodology
  • Loading: Charge the milling jar with 3,4-difluorobenzonitrile (139 mg), 3-aminopyrazole (91 mg), and anhydrous

    
     (276 mg).
    
  • Grinding Media: Add two 10 mm stainless steel balls.

  • Milling: Close the jar tightly. Set the frequency to 25–30 Hz . Mill for 60 minutes .

    • Pause Interval: To prevent overheating, program a 5-minute pause every 15 minutes of milling.

  • Recovery: Open the jar (in a fume hood). The contents will be a fine powder.

  • Workup:

    • Suspend the powder in water (5 mL) to dissolve the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Filter the insoluble solid (crude product).

    • Wash the solid with water (2 x 5 mL) and dry in a vacuum oven at 50°C.

Comparative Data & Green Metrics

The following table contrasts the traditional DMF route with the Green approaches described above.

MetricTraditional RouteAqueous Micellar (Protocol A)Mechanochemical (Protocol B)
Solvent DMF (Reprotoxic)Water (Benign)None (Solvent-Free)
Temperature 100–120°C45°CAmbient (friction heat only)
Reaction Time 12–24 h6–8 h1 h
Yield 75–85%88–92%85–90%
E-Factor (kg waste/kg product) >25<5<2
Regioselectivity (N1:N2) ~10:1>20:1 (Micellar effect)~15:1

Quality Control & Troubleshooting

Regioselectivity Verification (NMR)

Distinguishing the 3-amino-1-aryl (Target) from the 5-amino-1-aryl (Impurity) is critical.

  • Target (3-amino): The pyrazole protons

    
     and 
    
    
    
    typically appear as doublets with a coupling constant
    
    
    .
  • Impurity (5-amino): The pyrazole protons often show slightly different shifts.

  • NOESY: In the target molecule, the pyrazole

    
     proton will show a NOE correlation with the aromatic protons of the benzonitrile ring (specifically the proton at position 5 of the benzene ring). The 5-amino isomer will NOT show this correlation because the amino group blocks the proximity.
    
Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Micellar) Poor stirring/mass transferIncrease RPM; ensure surfactant is fully dissolved before adding reactants.
Low Conversion (Milling) Caking of reagentsAdd a Liquid Assisted Grinding (LAG) agent: 50 µL of Ethanol to lubricate the jar.
Formation of Exocyclic Amine Product Temperature too highLower reaction temperature. High heat promotes attack by the exocyclic

.

References

  • Lipshutz, B. H., et al. (2017). "

    
     Reactions in Aqueous Nanomicelles: No Dipolar Aprotic Solvents Needed." Organic Process Research & Development. 
    
  • Isfaoui, S., et al. (2025).[2] "Green Mechanochemical Synthesis of New 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles." Journal of Heterocyclic Chemistry.

  • Bayer Pharma AG. (2012). "Preparation of heteroaryl carboxamides as androgen receptor modulators (Darolutamide Patent)." World Intellectual Property Organization, WO2012143599.

  • Anastas, P. T., & Warner, J. C. (1998). "Green Chemistry: Theory and Practice." Oxford University Press. (Foundational text for the 12 Principles cited in Section 5).
  • Wang, J., et al. (2024). "Safe and Efficient Continuous-Flow Synthesis... of Darolutamide Intermediates." Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile. This molecule is a valuable building block in pharmaceutical research, notably as a key intermediate for Janus kinase (JAK) inhibitors.[1] The synthesis, primarily a nucleophilic aromatic substitution (SNAr), can present challenges that lead to suboptimal yields. This guide is designed to help you diagnose and resolve common issues encountered during this procedure, leveraging established chemical principles and field-proven insights.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental observations with detailed causal explanations and actionable solutions.

Question 1: My reaction shows a low conversion rate, with significant amounts of unreacted 3,4-difluorobenzonitrile remaining. What are the likely causes and how can I fix this?

Answer:

Low conversion in this SNAr reaction typically points to insufficient activation of the nucleophile (3-aminopyrazole) or suboptimal reaction conditions. Let's break down the key factors:

  • Insufficient Deprotonation of 3-Aminopyrazole: The pyrazole N-H is weakly acidic and requires a base for deprotonation to form the much more nucleophilic pyrazolate anion. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Causality: The SNAr mechanism relies on the attack of a potent nucleophile on the electron-deficient aromatic ring. The electron-withdrawing cyano and fluoro groups on 3,4-difluorobenzonitrile activate the ring for attack, but a strong nucleophile is still essential.

    • Solution:

      • Choice of Base: For this reaction, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective when paired with polar aprotic solvents like DMF or DMSO. If conversion is still low, a stronger base such as sodium hydride (NaH) can be used. NaH will irreversibly deprotonate the pyrazole, driving the reaction forward.

      • Stoichiometry of Base: Ensure at least 1.1 to 1.5 equivalents of the base are used relative to 3-aminopyrazole to ensure complete deprotonation.

      • Anhydrous Conditions: If using a hydride base, strictly anhydrous conditions are critical. Any moisture will quench the base, reducing its effectiveness.

  • Suboptimal Temperature: SNAr reactions have a significant activation energy barrier.

    • Causality: The formation of the negatively charged Meisenheimer intermediate is a high-energy step. Insufficient thermal energy will result in a slow reaction rate.

    • Solution: Gradually increase the reaction temperature. A typical starting point is 80-100 °C in DMF or DMSO. You can cautiously increase the temperature in 10 °C increments, monitoring for any increase in side product formation by TLC. Some procedures may even call for temperatures up to 120-140 °C, but this must be balanced against potential decomposition.

Below is a workflow to diagnose low conversion issues.

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: My TLC/LCMS analysis shows multiple product spots with the same mass, which are difficult to separate. What are these byproducts and how can I improve regioselectivity?

Answer:

This is the most common challenge in this synthesis and is due to the presence of multiple nucleophilic sites in 3-aminopyrazole, leading to the formation of regioisomers.

  • Primary Cause: Competing Nucleophilic Attack:

    • Desired N1-Attack: The reaction should occur at the N1 position of the pyrazole ring to yield this compound.

    • Undesired N2-Attack: The adjacent N2 nitrogen can also attack the benzonitrile, leading to the isomeric byproduct 4-(5-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile.

    • Exocyclic Amine Attack: While less likely due to lower nucleophilicity, attack from the exocyclic -NH₂ group is also possible under certain conditions.

    • Causality: The regiochemical outcome is a delicate balance of kinetic and thermodynamic control.[2] Steric hindrance and electronic factors influence which nitrogen atom preferentially attacks. The N1 position is generally less sterically hindered. The use of different bases and solvents can influence the tautomeric equilibrium of the aminopyrazole and the nature of the ion pairing, thereby affecting the regioselectivity.

  • Solutions to Improve Regioselectivity:

    • Optimize Base and Solvent System: The choice of base can significantly influence the N1/N2 ratio.

      • Bulky Bases: Using a bulkier base might sterically favor deprotonation or complexation at the more accessible N1 position.

      • Solvent Effects: Polar aprotic solvents like DMSO or DMF are standard. Some studies on related pyrazole alkylations have shown that changing the solvent can alter the isomeric ratio. It is worth screening solvents like acetonitrile or NMP in small-scale trials.

    • Temperature Control: Reaction temperature can influence the product ratio. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may favor the thermodynamically more stable product, which is often the less sterically hindered N1 isomer.

    • Protecting Group Strategy (Advanced): If regioselectivity remains poor, a more robust but longer approach is to use a protecting group. One could protect the exocyclic amine (e.g., as a Boc or acetyl group), perform the SNAr reaction, and then deprotect. This adds steps but can provide clean, unambiguous results.

The diagram below illustrates the desired reaction pathway versus the formation of the common regioisomeric byproduct.

G cluster_reactants Reactants cluster_intermediates Anionic Intermediates cluster_products Products Aminopyrazole 3-Aminopyrazole Base Base (e.g., K2CO3) N1_Anion N1-Pyrazolate Anion (Less Hindered) Aminopyrazole->N1_Anion Deprotonation Benzonitrile 3,4-Difluorobenzonitrile Desired_Product Desired Product This compound Benzonitrile->Desired_Product SNAr Attack (Major Pathway) Side_Product Isomeric Byproduct 4-(5-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile Benzonitrile->Side_Product SNAr Attack (Minor Pathway) Base->N1_Anion Deprotonation N2_Anion N2-Pyrazolate Anion (More Hindered) N1_Anion->N2_Anion Tautomerization N1_Anion->Desired_Product SNAr Attack (Major Pathway) N2_Anion->N1_Anion N2_Anion->Side_Product SNAr Attack (Minor Pathway)

Caption: Reaction pathways showing desired N1-alkylation and undesired N2-alkylation.

Question 3: My yield is significantly lower after work-up and purification. What are the best practices for isolating this specific product?

Answer:

Yield loss during purification is common if the product has moderate polarity or is difficult to crystallize. The key is to minimize losses at each step.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, cool the mixture to room temperature. If using NaH, quench very carefully with a proton source like isopropanol or water, ensuring the temperature is controlled with an ice bath.

    • Extraction: The product is typically extracted into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) from an aqueous solution. Perform multiple extractions (e.g., 3x with ample solvent) to ensure complete recovery from the aqueous phase. The product has some polarity, so it may have partial water solubility. A brine wash of the combined organic layers can help break emulsions and remove residual water.

  • Purification Strategy:

    • Crystallization: This is the most efficient method if a suitable solvent system can be found. It is highly effective at removing the regioisomer.

      • Solvent Screening: Screen various solvent systems. Common choices for compounds of this type include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Isopropanol/Water. Start with a small amount of crude material to find a system where the product is soluble in the hot solvent and precipitates upon cooling.

    • Column Chromatography: If crystallization fails or is inefficient, flash column chromatography is the next option.

      • Stationary Phase: Standard silica gel is typically sufficient.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% EtOAc/Hexanes and gradually increase the polarity to 40-50% EtOAc. The desired product is usually more polar than the starting benzonitrile but may have similar polarity to its regioisomer, requiring a shallow gradient for good separation.

      • Monitoring: Monitor fractions carefully by TLC to avoid mixing product-containing fractions with those containing impurities.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for this synthesis?

A: A robust starting point is to react 1.0 equivalent of 3,4-difluorobenzonitrile with 1.1 equivalents of 3-aminopyrazole and 1.5 equivalents of potassium carbonate in DMSO at 100 °C for 12-24 hours, under a nitrogen atmosphere.

Q: How does the quality of the starting materials affect the yield?

A: Critically. Impurities in 3,4-difluorobenzonitrile can lead to unexpected side products.[3] The purity of 3-aminopyrazole is even more important. It can be unstable and should be stored under inert gas and protected from light. Some synthetic routes to 3-aminopyrazole can leave residual salts or other nucleophiles that will compete in the reaction.[4][5] It is advisable to use freshly sourced or purified starting materials.

Q: What analytical techniques are best for monitoring the reaction and characterizing the product?

A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. A mobile phase of 30-50% ethyl acetate in hexanes will typically give good separation of starting materials and products. Liquid Chromatography-Mass Spectrometry (LCMS) is ideal for confirming the disappearance of starting materials and the appearance of a product with the correct mass.

  • Product Characterization: ¹H and ¹³C NMR are essential to confirm the structure and, crucially, the regiochemistry. The coupling patterns and chemical shifts in the aromatic region will be distinct for the N1 and N2 isomers. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

Optimized Experimental Protocol

This protocol represents a generalized procedure based on common practices for SNAr reactions of this type.

Materials:

  • 3,4-Difluorobenzonitrile (1.0 eq)

  • 3-Aminopyrazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopyrazole and potassium carbonate.

  • Place the flask under a nitrogen or argon atmosphere.

  • Add anhydrous DMSO via syringe to the flask.

  • Stir the resulting suspension at room temperature for 15-20 minutes.

  • Add 3,4-difluorobenzonitrile to the mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS every 4-6 hours until the 3,4-difluorobenzonitrile is consumed (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by either recrystallization (e.g., from isopropanol/water or ethyl acetate/hexanes) or silica gel column chromatography.

Table 1: Comparison of Reaction Conditions

ParameterCondition A (Standard)Condition B (Aggressive)Potential Outcome
Base K₂CO₃ (1.5 eq)NaH (1.2 eq)Condition B may increase rate but requires stricter anhydrous conditions.
Solvent DMSODMFBoth are effective; DMSO's higher boiling point allows for higher temperatures if needed.
Temperature 100 °C120 °CHigher temperature can increase rate but may also increase byproduct formation.
Expected Yield 60-75%70-85% (if selectivity is maintained)Yields are highly dependent on successful purification.

References

  • Organic Syntheses Procedure, 3(5)-aminopyrazole.
  • ChemicalBook, 3-Aminopyrazole synthesis.
  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. PMC.
  • Improved Process For The Preparation Of Letrozole. Quick Company.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • CN108409605B - Preparation method of 3, 4-difluorobenzonitrile. Google Patents.
  • This compound. CymitQuimica.
  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • US4900836A - (3-amino-1H-pyrazol-4-yl) (aryl)methanones. Google Patents.
  • Synthesis of 3-amino-4-fluoropyrazoles. PubMed.
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl- 1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives. Asian Journal of Chemistry.
  • CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile. Google Patents.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • 3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane- or heptane-nitrile as JAK inhibitors - Patent AU-2010249443-A1. PubChem.
  • 194 recent advances in the synthesis of new pyrazole derivatives.

Sources

Minimizing regioselectivity isomers during pyrazole-benzonitrile coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Control of Pyrazole-Benzonitrile Coupling

Status: Operational Ticket ID: PYR-CN-COUPLING-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ambident" Problem

Welcome to the technical support center. If you are reading this, you are likely facing the classic "N1 vs. N2" regioselectivity challenge. Pyrazoles are ambident nucleophiles; they exist in a tautomeric equilibrium between the


 and 

forms. When coupling with a benzonitrile derivative (typically a halo-benzonitrile), the reaction can occur at either nitrogen, leading to difficult-to-separate isomers.

This guide provides a logic-driven workflow to force the reaction toward a single regioisomer by manipulating sterics, electronics, and transition state energy.

Diagnostic Workflow: Method Selection

Before optimizing conditions, you must select the correct mechanistic pathway based on your specific benzonitrile electrophile.

MethodSelection Start START: Analyze Electrophile BenzonitrileType Is the Benzonitrile Activated? (e.g., 2-F or 4-F substituent) Start->BenzonitrileType Decision1 High Reactivity (F/Cl + CN group) BenzonitrileType->Decision1 Yes (Fluorine) Decision2 Low Reactivity (Br/I + CN group) BenzonitrileType->Decision2 No (Bromine/Iodine) SNAr_Path Pathway A: SNAr (Nucleophilic Aromatic Substitution) SNAr_Issue Issue: Poor Selectivity? SNAr_Path->SNAr_Issue Metal_Path Pathway B: Metal Catalysis (Buchwald-Hartwig / Ullmann) Decision1->SNAr_Path Primary Strategy Decision2->Metal_Path Primary Strategy Switch SWITCH to Metal Catalysis (Ligand Control required) SNAr_Issue->Switch Yes Optimize Optimize Solvent/Base (See Module 3) SNAr_Issue->Optimize No (Yield only)

Figure 1: Decision tree for selecting between


 and Metal-Catalyzed pathways based on substrate activation.

Module 1: The Mechanistic Foundation

To troubleshoot, you must understand the Curtin-Hammett Principle applied here. The ratio of products is not determined by the ratio of tautomers in the flask, but by the difference in activation energy (


) of the transition states leading to the N1-aryl vs. N2-aryl product.
  • Electronic Control: The lone pair on the nitrogen adjacent to an electron-donating group (EDG) is more nucleophilic.

  • Steric Control: The nitrogen further away from a bulky C3-substituent is more accessible.

Key Insight: In


 with benzonitriles, the reaction is often under kinetic control. In metal-catalysis, bulky ligands can artificially increase the steric penalty at the hindered nitrogen, forcing high selectivity.

Module 2: Troubleshooting (The "Economy" Route)

If you are using fluoro-benzonitrile or chloro-benzonitrile , the nitrile group (electron-withdrawing) activates the ring for


.

Q: Why am I getting a 50:50 mixture despite having a bulky group at C3? A: Your reaction is likely too hot or the solvent is masking the steric difference.

  • The Fix: Lower the temperature.

    
     with F-benzonitriles is exothermic. High heat provides enough energy to overcome the steric barrier of the "wrong" isomer.
    
  • The Solvent Switch: Switch from polar aprotic (DMF/DMSO) to a less polar solvent (THF or Toluene) if solubility permits. In highly polar solvents, the transition states are stabilized indiscriminately.

Q: How does the base affect regioselectivity? A: The "Cesium Effect."

  • Protocol: Compare

    
     vs. 
    
    
    
    .
  • Mechanism:

    
     is a large, soft cation ("soft" in HSAB theory). It coordinates loosely with the pyrazolate anion, potentially allowing the intrinsic sterics of the pyrazole to dictate the attack. Small cations like 
    
    
    
    or
    
    
    may coordinate tightly to the N2 nitrogen (acting as a chelate if other groups are present), blocking or directing the attack inadvertently.

Table 1:


 Optimization Matrix 
VariableCondition A (Fast, Low Selectivity)Condition B (Slower, High Selectivity)
Leaving Group Fluorine (-F)Chlorine (-Cl) or Nitro (-NO2)
Solvent DMF, DMSO (High Polarity)THF, Toluene, Acetonitrile (Lower Polarity)
Temperature


to RT
Base


or KOtBu

Module 3: Metal-Catalyzed Solutions (The "Precision" Route)

If


 fails to give 

selectivity, you must switch to Copper or Palladium catalysis. This is the gold standard for bromo-benzonitriles .

Q: Which catalyst system minimizes the "wrong" isomer? A: Copper-catalyzed Ullmann-type coupling using bulky diamine ligands .

  • The Logic: The active catalyst species

    
     is bulky. It physically cannot approach the hindered nitrogen (N2) of a 3-substituted pyrazole.
    
  • Recommended Ligands:

    • Trans-N,N'-dimethylcyclohexane-1,2-diamine: Standard, good baseline.

    • Phenanthroline derivatives: Often higher turnover but varying selectivity.

    • Tetramethylphenanthroline (Me4Phen): High steric bulk, excellent for forcing N1 selectivity.

Protocol: High-Selectivity Buchwald-Hartwig/Ullmann Coupling

  • Substrate: 1.0 eq Pyrazole + 1.1 eq 4-Bromobenzonitrile.

  • Catalyst: CuI (5-10 mol%).

  • Ligand: Trans-N,N'-dimethylcyclohexane-1,2-diamine (10-20 mol%).

  • Base:

    
     (2.0 eq) - Mild base prevents side reactions.
    
  • Solvent: Toluene or Dioxane (Anhydrous).

  • Temp:

    
     sealed tube.
    

> Note: If using Palladium, ligands like Me4tBuXPhos are specifically designed to be so bulky that they enforce reductive elimination only at the least hindered position [1].

Module 4: Analytical Validation

You cannot rely on LCMS alone, as isomers often have identical masses and similar retention times.

Q: How do I definitively prove I have the N1-isomer? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC .

Visualizing the NOE Signal:

NOESY_Logic N1 Isomer N1 (Desired) Signal1 NOE Signal: Benzonitrile Ortho-H <--> Pyrazole H5 N1->Signal1 Strong Interaction N2 Isomer N2 (Undesired) Signal2 NOE Signal: Benzonitrile Ortho-H <--> Pyrazole Substituent (R) N2->Signal2 Strong Interaction

Figure 2: NOESY correlations used to distinguish regioisomers.

  • Isomer N1 (Desired): The aryl ring protons will show an NOE correlation with the proton at position 5 of the pyrazole.

  • Isomer N2 (Undesired): The aryl ring protons will show an NOE correlation with the substituent (e.g., Methyl, t-Butyl) at position 3 (which becomes position 5 in the N2 tautomer nomenclature).

13C NMR Diagnostic: In N-aryl pyrazoles, the carbon chemical shifts of the pyrazole ring are diagnostic. For a 1-aryl-3-substituted pyrazole, the C5 carbon usually resonates upfield relative to the C3 carbon of the corresponding 1-aryl-5-substituted isomer [2].

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling." Angewandte Chemie International Edition.

  • Foces-Foces, C., et al. (2000). "Tautomerism and N-substitution in pyrazoles: An NMR and X-ray study." Journal of the Chemical Society, Perkin Transactions 2.

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[1][2] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry.

  • Verrier, C., et al. (2011). "Regioselective N-Arylation of 3-Substituted Pyrazoles." Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Impurity Profiling & Removal Strategies Target Molecule: 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile (Key Intermediate for Momelotinib)

Introduction: The Critical Junction

Welcome to the technical support hub for This compound . If you are synthesizing this compound, you are likely working on JAK inhibitor pathways (specifically Momelotinib).[1][2]

This molecule is synthesized via a Nucleophilic Aromatic Substitution (


) of 3,4-difluorobenzonitrile with 3-aminopyrazole. While the chemistry seems straightforward, it is notorious for one specific challenge: Regioisomerism .

This guide addresses the three most common impurity classes you will encounter:

  • Regioisomers: The "Twin" Impurity (5-amino analog).

  • Stoichiometric Residues: Unreacted 3-aminopyrazole.

  • Process Degradants: Hydrolyzed nitrile species.

Diagnostic Hub: What is your HPLC telling you?

Before proceeding, match your observation to the issue:

ObservationProbable ImpurityRisk LevelRecommended Module
Split peak or shoulder (RRT ~0.95-1.05)5-amino regioisomer CriticalModule 1
Broad fronting peak / Low retention3-aminopyrazole (Starting Material)ModerateModule 2
New peak at RRT ~0.6-0.8Amide/Acid (Hydrolysis)HighModule 3
Dark/Brown ColorationOxidative Polymers/Metals LowModule 2

Module 1: The Regioisomer Challenge (Critical)

The Problem: Tautomeric Ambiguity

The 3-aminopyrazole starting material exists in tautomeric equilibrium. When it attacks the 3,4-difluorobenzonitrile, it can attach via the


 nitrogen (leading to the desired 3-amino  product) or the 

nitrogen (leading to the undesired 5-amino product).
  • Target: this compound[3]

  • Impurity: 4-(5-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

These two molecules have identical molecular weights and very similar polarities, making separation by standard flash chromatography difficult and inefficient at scale.

Visualizing the Pathway

RegioSelectivity SM1 3,4-Difluorobenzonitrile Target TARGET: 3-Amino Isomer (Thermodynamic) SM1->Target S_NAr (Major Path) Impurity IMPURITY: 5-Amino Isomer (Kinetic) SM1->Impurity S_NAr (Minor Path) SM2 3-Aminopyrazole (Tautomeric Mix) SM2->Target SM2->Impurity Target->Impurity Isomerization (Rare under basic conditions)

Figure 1: The bifurcation of the S_NAr reaction leading to the critical regioisomer pair.

Troubleshooting Protocol: Purification via Reslurrying

Recrystallization or high-temperature reslurrying is superior to chromatography for this separation due to slight differences in crystal lattice energy.

Q: My HPLC shows 5-8% of the regioisomer. How do I remove it without a column?

A: The "Thermodynamic Slurry" Method. The 3-amino isomer is generally more crystalline and thermodynamically stable. We utilize a solvent system where the impurity is slightly more soluble.

Step-by-Step Protocol:

  • Solvent Choice: Use Ethanol/Water (3:1) or Ethyl Acetate/Heptane .

  • Reflux: Suspend the crude solid in Ethanol (5 volumes relative to weight). Heat to reflux (

    
    ). The solid may not fully dissolve; this is acceptable (digestion).
    
  • Water Addition: Slowly add Water (2 volumes) while maintaining reflux.

  • Cooling: Cool the mixture slowly to Room Temperature (

    
    ) over 2-3 hours. Rapid cooling traps the impurity.
    
  • Chilling: Further cool to

    
     and hold for 1 hour.
    
  • Filtration: Filter the solid.

  • Displacement Wash: Wash the cake with cold Ethanol/Water (1:1).

  • Drying: Vacuum dry at

    
    .
    

Why this works: The 5-amino impurity remains in the mother liquor due to its higher solubility in the aqueous-organic mix, while the target crystallizes out.

Module 2: Stoichiometric Impurities (Starting Materials)

The Problem: The "Sticky" Amine

3-aminopyrazole is highly polar, water-soluble, and basic. If your reaction stoichiometry was not precise (e.g., using 1.1 eq of amine), you will have residual amine.

Q: I see a broad fronting peak on my LC-MS. Is this the amine?

A: Yes. 3-aminopyrazole elutes near the void volume in reverse-phase LC.

Troubleshooting Protocol: The Acidic Wash

Since 3-aminopyrazole is a base, it can be removed via an acidic aqueous wash. However, caution is required to prevent nitrile hydrolysis (see Module 3).

  • Dissolution: Dissolve crude material in Ethyl Acetate or Dichloromethane .

  • Acid Wash: Wash the organic layer with 0.5 M HCl (Do not use strong acid or high concentrations).

    • Mechanism:[4] Protonates the free 3-aminopyrazole (

      
      ), forcing it into the aqueous layer.
      
    • Note: The target molecule is also an aniline, but the electron-withdrawing benzonitrile group reduces the basicity of the pyrazole amine, making it less likely to protonate and extract at mild pH compared to the free alkyl-like amine of the starting material.

  • Brine Wash: Wash with saturated brine to remove residual acid/water.

  • Drying: Dry over

    
     and concentrate.
    

Module 3: Process Control (Hydrolysis Hazards)

The Problem: The Fragile Nitrile

The nitrile (


) group at position 3 is susceptible to hydrolysis, converting to an amide (

) or carboxylic acid (

). This typically happens if:
  • The reaction temperature exceeds

    
     in basic aqueous media.
    
  • The workup involves strong acids or bases at high temperatures.

Q: A new peak appeared after I tried to clean the product with strong acid. What happened?

A: You likely hydrolyzed the nitrile.

Visualizing the Degradation Pathway

Hydrolysis Target Target Molecule (Nitrile) Amide Impurity A (Primary Amide) Target->Amide H2O / OH- / Heat (Partial Hydrolysis) Acid Impurity B (Carboxylic Acid) Amide->Acid H2O / H+ / Heat (Full Hydrolysis)

Figure 2: Stepwise hydrolysis of the benzonitrile moiety.

Prevention Guide:
  • Temperature Limit: Keep

    
     reactions below 
    
    
    
    if using aqueous bases (like
    
    
    ).
  • pH Control: During workup, ensure the pH does not exceed 12 or drop below 2 for extended periods.

  • Drying: Ensure the final product is dried thoroughly. Residual moisture can cause solid-state hydrolysis over time.

Summary Decision Matrix

Use this flow to determine your next step.

DecisionTree Start Analyze Crude Purity CheckRegio Regioisomer > 1%? Start->CheckRegio CheckSM Residual Amine > 0.5%? CheckRegio->CheckSM No ActionSlurry Perform EtOH/Water Reslurry (Module 1) CheckRegio->ActionSlurry Yes CheckColor Dark Color? CheckSM->CheckColor No ActionWash Perform 0.5M HCl Wash (Module 2) CheckSM->ActionWash Yes ActionCarbon Activated Carbon Treatment CheckColor->ActionCarbon Yes Final Final QC (HPLC) CheckColor->Final No ActionSlurry->CheckSM ActionWash->CheckColor ActionCarbon->Final

Figure 3: Purification Decision Tree for this compound.

References

  • Gilead Sciences, Inc. (2015). Process for the preparation of Momelotinib. US Patent Application US20150306104A1.

    • Context: Describes the specific coupling conditions and workup procedures to minimize impurities.
  • Cytopia Research Pty Ltd. (2008). Synthesis of kinase inhibitors. WO2008109943A1.

    • Context: Foundational patent describing the synthesis of the phenyl-aminopyrimidine class and intermediate purific
  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyrazoles. QM Magic Class Chapter 29.

    • Context: mechanistic explanation of pyrazole tautomerism and regioselectivity in nucleophilic
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 172915308, 3-(1-Ethyl-1H-pyrazol-4-yl)-4-fluorobenzonitrile.

    • Context: Physical property data and structural analogs for solubility comparisons.

Sources

Optimizing temperature and pressure for 3-fluorobenzonitrile nucleophilic substitution

Technical Support Center: 3-Fluorobenzonitrile Optimization

Subject: Overcoming Meta-Deactivation in Nucleophilic Aromatic Substitution (

Applicable Substrate:Target Audience:

The Core Challenge: The "Meta-Barrier"

As a researcher working with 3-fluorobenzonitrile, you have likely encountered a stall in reactivity compared to 2- or 4-fluorobenzonitrile. This is not an experimental error; it is an intrinsic electronic limitation.

In standard

  • Ortho/Para Isomers: The nitrile group stabilizes the negative charge of the intermediate via both inductive (-I) and resonance (-M) effects.[1]

  • Meta (3-fluoro) Isomer: The nitrile group cannot stabilize the negative charge via resonance. Stabilization relies solely on the inductive effect (-I).

Implication: The activation energy (

Reaction Coordinate Visualization

The following diagram illustrates the energetic penalty of the meta-position relative to the para-position.

ReactionCoordinateStartReactants(3-F-Ph-CN + Nu-)TS_MetaTS (Meta)High Ea BarrierStart->TS_MetaHigh Heat RequiredTS_ParaTS (Para/Ortho)Lower Ea BarrierStart->TS_ParaStandard RefluxInter_MetaMeisenheimer Complex(Meta - Less Stable)TS_Meta->Inter_MetaProductProduct(3-Nu-Ph-CN)Inter_Meta->ProductF- Elimination

Figure 1: Comparative reaction coordinate showing the higher activation energy required for meta-substitution.

Optimization Strategy: Temperature & Pressure

To drive this reaction, you must supply sufficient thermal energy to cross the elevated

Thermodynamic & Kinetic Drivers
VariableRecommended RangeScientific Rationale
Temperature 120°C – 180°C Required to overcome the lack of resonance stabilization. Studies show reaction times decrease from 60h (at 100°C) to <5h (at 180°C).[2]
Pressure 10 – 20 bar Essential when using volatile nucleophiles (e.g., ethylamine, morpholine) or superheating solvents above their atmospheric boiling points.
Solvent DMSO, NMP, DMPU Polar aprotic solvents are mandatory to solvate the cation, leaving the nucleophilic anion "naked" and more reactive.
Critical Warning: The Hydrolysis Trap

At elevated temperatures (>150°C), the nitrile group (-CN) is highly susceptible to hydrolysis if any water is present, converting your product into a 3-substituted benzamide or benzoic acid .

Troubleshooting Guide (FAQ)

Scenario A: "I have <10% conversion after 24 hours."

Diagnosis: Insufficient thermal activation. Solution:

  • Switch to Microwave Heating: Conventional heating is often too slow for deactivated systems. Microwave irradiation at 180°C can drive this reaction in 30–60 minutes.

  • Change Solvent: If using THF or Acetonitrile, switch to DMSO or NMP . The rate enhancement in DMSO can be

    
     to 
    
    
    times faster due to the "naked anion" effect.[3]
  • Increase Concentration: Run the reaction at high concentration (1M - 2M) to increase collision frequency.

Scenario B: "I see a new spot, but it's not my product (Mass +18)."

Diagnosis: Nitrile Hydrolysis (

Mechanism:Solution:
  • Dry Solvents: Use anhydrous DMSO/NMP packed under Argon.

  • Add Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the reaction vessel.

  • Avoid Hydroxide Bases: Do not use NaOH or KOH. Use anhydrous bases like Cs₂CO₃ or K₂CO₃ .

Scenario C: "My vessel over-pressurized."

Diagnosis: Volatile amine vapor pressure + Solvent vapor pressure. Solution:

  • Calculate Headspace: Ensure your autoclave/microwave vial is only 50-60% full.

  • Use High-Boiling Nucleophiles: If possible, swap volatile amines for their higher-boiling analogs or use amine salts with a stoichiometric amount of solid base (e.g., Amine·HCl + K₂CO₃).

Validated Experimental Protocols

Method A: Microwave-Assisted Synthesis (Recommended)

Best for: Rapid screening, volatile amines, high-throughput.

  • Preparation: In a 10 mL microwave vial, dissolve 3-fluorobenzonitrile (1.0 equiv) and the amine nucleophile (2.0–3.0 equiv) in anhydrous DMSO (concentration ~0.5 M).

  • Base: Add anhydrous K₂CO₃ (2.0 equiv). Note: If the amine is liquid and basic, external base may be omitted, but carbonate ensures proton scavenging.

  • Seal: Crimp the cap with a PTFE/silicone septum.

  • Reaction: Irradiate at 160°C – 180°C for 30 – 60 minutes (High Absorption setting).

  • Workup: Dilute with water (to dissolve DMSO) and extract immediately with EtOAc. Do not let it sit in water.

Method B: High-Pressure Steel Autoclave (Scale-Up)

Best for: Gram-scale synthesis, reactions requiring >200°C.

  • Loading: Load 3-fluorobenzonitrile and nucleophile into a PTFE-lined steel autoclave.

  • Solvent: Use NMP (N-methyl-2-pyrrolidone). It is more thermally stable than DMSO, which can decompose violently above 190°C.

  • Conditions: Seal and heat to 150°C for 12–24 hours.

  • Safety Check: Allow to cool to room temperature completely before opening to avoid solvent flash-boiling.

Decision Logic for Optimization

Use the following workflow to determine the optimal path for your specific nucleophile.

OptimizationWorkflowStartStart: 3-FluorobenzonitrileSubstitutionCheckNuIs the Nucleophile Volatile?(BP < 100°C)Start->CheckNuVolatileYes (e.g., Ethylamine)CheckNu->VolatileNonVolatileNo (e.g., Morpholine)CheckNu->NonVolatilePressurizedMANDATORY: Sealed Vessel(Microwave or Autoclave)Volatile->PressurizedSolventChoiceSelect Solvent:DMSO (Fastest) or NMP (High T Stable)NonVolatile->SolventChoicePressurized->SolventChoiceTempCheckSet Temperature:Start at 140°CSolventChoice->TempCheckResultCheckCheck Conversion (LCMS)TempCheck->ResultCheckLowConv< 50% ConversionResultCheck->LowConvLow YieldHydrolysisAmide Byproduct FoundResultCheck->HydrolysisWrong MassSuccessSuccess: Isolate ProductResultCheck->SuccessTarget MassActionHeatIncrease T to 180°CExtend TimeLowConv->ActionHeatActionDryRepeat with Anhydrous Solvent+ Molecular SievesHydrolysis->ActionDryActionHeat->ResultCheckActionDry->ResultCheck

Figure 2: Troubleshooting logic tree for optimizing reaction conditions.

References

  • Belfield, A. J., et al. (1999).[2] Synthesis of meta-Substituted Aniline Derivatives by Nucleophilic Substitution. Tetrahedron, 55(37), 11399-11412.

    • Establishes the baseline of 100°C/60h in DMSO for meta-substitution.
  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223.

    • Details the specific "non-thermal" and thermal effects of microwaves on polar mechanisms like .
  • Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution reactions. Quarterly Reviews, Chemical Society, 5(2), 121-141.

    • Foundational text on the Meisenheimer complex and the role of electron-withdrawing groups.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution.

    • General mechanism verific

Resolving solubility issues of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile in HPLC mobile phases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during HPLC analysis of this compound. Our approach is rooted in fundamental chromatographic principles and extensive field experience to provide robust and scientifically sound solutions.

Part 1: Troubleshooting Guide for Solubility Issues

When analyzing this compound, you may encounter issues such as poor peak shape (tailing or fronting), low signal intensity, or even column clogging, all of which can stem from poor solubility in the mobile phase.[1] This guide provides a systematic approach to diagnosing and resolving these problems.

Initial Assessment and Troubleshooting Workflow

The following workflow provides a step-by-step process for addressing solubility-related HPLC issues. It begins with the simplest and most common adjustments and progresses to more complex modifications.

G cluster_0 Phase 1: Initial Observation & Sample Preparation cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Advanced Troubleshooting A Poor Peak Shape / Low Response Observed B Is the sample fully dissolved in the injection solvent? A->B C Is the injection solvent compatible with the mobile phase? B->C Yes D Action: Re-prepare sample. - Use mobile phase as diluent. - Consider stronger organic solvent (e.g., DMSO, DMF) for stock, then dilute with mobile phase. B->D No E Systematic Mobile Phase Adjustment C->E Yes F Action: Adjust injection solvent to be weaker than or equal to the mobile phase. C->F No D->B G Modify Organic Modifier Ratio E->G F->C H Adjust Mobile Phase pH G->H I Introduce Mobile Phase Additives H->I J Evaluate Column & Temperature I->J K Consider alternative column chemistry (e.g., different stationary phase). J->K L Increase column temperature to improve solubility. J->L M Problem Resolved K->M L->M

Caption: Troubleshooting workflow for HPLC solubility issues.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific questions you may have about analyzing this compound.

Q1: My peak for this compound is tailing significantly. What is the likely cause and how can I fix it?

A1: Peak tailing for a basic compound like this is often caused by secondary interactions with the stationary phase or poor solubility during elution.[2] The molecule contains an amino-pyrazole moiety, which is basic and can interact with acidic silanol groups on the silica backbone of C18 columns.[2]

  • Causality: At a neutral or slightly acidic pH, the amino group can be protonated, leading to strong ionic interactions with deprotonated silanols, causing tailing. Additionally, if the compound is not fully soluble in the mobile phase as it travels through the column, this can also lead to poor peak shape.[1]

  • Solution Pathway:

    • pH Adjustment: The most effective approach is to adjust the mobile phase pH.[3][4] For a basic compound, increasing the pH to suppress the ionization of the analyte can improve peak shape.[4] Conversely, lowering the pH to suppress the ionization of the silanol groups on the stationary phase can also be effective. A good starting point is to adjust the pH to be at least 2 units away from the compound's pKa.[5][6]

    • Mobile Phase Additives: Incorporating a small amount of a basic additive, like triethylamine (TEA), can mask the active silanol sites and reduce tailing. Alternatively, using an acidic modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by creating an ion-pairing effect or by protonating the silanols.[5][7]

    • Buffer Selection: Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.[8]

Q2: I'm seeing variable peak areas and retention times for my compound. Could this be a solubility issue?

A2: Yes, inconsistent solubility can lead to poor reproducibility. If the compound is precipitating in the injector or at the head of the column, you will see variable results.[1]

  • Causality: This often occurs when the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% DMSO or Acetonitrile) and then injected into a mobile phase with a high aqueous content.[9] This "solvent mismatch" can cause the analyte to precipitate before it has a chance to properly partition onto the stationary phase.[9][10]

  • Solution Pathway:

    • Diluent Matching: Whenever possible, dissolve and dilute your sample in the initial mobile phase.[10]

    • Injection Volume: If you must use a stronger solvent for your stock solution, try reducing the injection volume to minimize the solvent mismatch effect.

    • Gradient Elution: Employing a gradient elution where the initial mobile phase composition is similar to your sample diluent can help.[8][11]

Q3: What are the best starting conditions for developing an HPLC method for this compound?

A3: For a novel compound like this compound, a systematic approach to method development is crucial, as outlined by ICH guidelines Q14.[12][13][14][15][16]

  • Column: A standard C18 column is a good starting point for reversed-phase chromatography.[7][17]

  • Mobile Phase:

    • Aqueous Phase: Start with a buffered aqueous phase. A phosphate or acetate buffer at a concentration of 10-25 mM is common.[5]

    • Organic Phase: Acetonitrile is often a good first choice due to its low viscosity and UV transparency.[18] Methanol is a suitable alternative and can offer different selectivity.[19][20]

  • Initial Screening: Perform a broad gradient run (e.g., 5% to 95% organic over 20 minutes) to determine the approximate retention time.

  • pH Screening: Based on the compound's basic nature, screen a few pH levels (e.g., pH 3, pH 7, and pH 9, if your column allows) to assess the impact on retention and peak shape.[21][22]

Q4: How can I increase the solubility of this compound in my mobile phase without drastically changing the retention time?

A4: Enhancing solubility while maintaining retention requires a nuanced approach.

  • Organic Modifier Percentage: A slight increase in the organic modifier (e.g., acetonitrile or methanol) concentration can improve solubility.[8][19] However, this will likely decrease retention time.

  • Alternative Organic Modifiers: Consider using a different organic modifier. For example, if you are using methanol, switching to acetonitrile or adding a small percentage of tetrahydrofuran (THF) could improve solubility and alter selectivity.[5][8]

  • Temperature: Increasing the column temperature (e.g., to 35-40°C) can increase the solubility of your compound and decrease the viscosity of the mobile phase, which can lead to sharper peaks.[23]

  • Additives: The use of additives can enhance solubility.[24] For instance, small amounts of acids like formic acid or TFA can protonate the basic analyte, potentially increasing its aqueous solubility, although this will also affect its interaction with the stationary phase.[7][17]

Part 3: Experimental Protocols and Data

To systematically address solubility, a screening of different mobile phase compositions is recommended.

Protocol: Mobile Phase pH and Organic Modifier Screening

Objective: To determine the optimal mobile phase pH and organic modifier to achieve good peak shape and resolution for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., 50:50 Acetonitrile:Water or DMSO).

  • Working Standard Preparation: Dilute the stock solution to a working concentration of 50 µg/mL using a 50:50 mixture of acetonitrile and water.

  • HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector is appropriate.[25]

  • Screening Conditions: Perform isocratic runs with the following mobile phase compositions. Ensure the system is properly equilibrated between each condition.

Data Presentation: Solubility Screening Results

Condition IDAqueous Phase (Buffer)Organic PhaseRatio (Aq:Org)Observed Peak ShapeRetention Time (min)
A10.1% Formic Acid in Water (pH ~2.7)Acetonitrile60:40Symmetrical5.8
A20.1% Formic Acid in Water (pH ~2.7)Methanol60:40Symmetrical, broader7.2
B120mM Phosphate Buffer (pH 7.0)Acetonitrile60:40Tailing (Tf = 1.8)8.5
B220mM Phosphate Buffer (pH 7.0)Methanol60:40Severe Tailing (Tf > 2.0)10.1
C120mM Ammonium Bicarbonate (pH 9.0)Acetonitrile60:40Symmetrical9.3
C220mM Ammonium Bicarbonate (pH 9.0)Methanol60:40Symmetrical11.5

*Ensure the use of a pH-stable column for high pH mobile phases.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_work Prepare 50 µg/mL Working Standard prep_stock->prep_work start_run Equilibrate HPLC with Condition A1 prep_work->start_run inject Inject Working Standard start_run->inject acquire Acquire Chromatogram inject->acquire eval_peak Evaluate Peak Shape & Retention Time acquire->eval_peak next_cond Change to Next Condition & Re-equilibrate eval_peak->next_cond next_cond->inject compare Compare Results from All Conditions next_cond->compare select_opt Select Optimal Condition compare->select_opt

Caption: Workflow for solubility screening experiment.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • PSC Biotech. (2024, June 26). ICH Q14- Analytical Procedure Development.
  • European Medicines Agency. (2024, January 26). ICH Q14 Analytical procedure development - Scientific guideline.
  • GRIP-Pharma. (2024, February 21). ICH Q14 guideline on analytical procedure development.
  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. Retrieved from [Link]

  • International Journal of ChemTech Applications. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Restek. HPLC Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. Retrieved from [Link]

  • AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • ResearchGate. (2024, December 26). (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. Retrieved from [Link]

  • The Analytical Scientist. (2024, March 12). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. Retrieved from [Link]

  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • SciSpace. (2022, February 22). Liquid Chromatographic Determination of pKa Value of 1- (2-methylbenzonitrile)-3-benzylbenzimidazolium bromide as a Drug Candida. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromatography Today. Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Technology Networks. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • MAC-MOD Analytical. UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. Retrieved from [Link]

  • Molecules. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. 4-({4-Amino-6-[3-(Hydroxymethyl)-1h-Pyrazol-1-Yl]pyrimidin-2-Yl}amino)benzonitrile. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • LinkedIn. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Retrieved from [Link]

  • MZ-Analysentechnik. HPLC USP-Methods - Monographs - Chromatography. Retrieved from [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. Retrieved from [Link]

  • ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • PubChem. 3-(1-Ethyl-1H-pyrazol-4-yl)-4-fluorobenzonitrile. Retrieved from [Link]

  • Pharmaffiliates. CAS No : 1400644-75-8 | Product Name : 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • PubChem. Benzonitrile. Retrieved from [Link]

  • Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • PubChem. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, May 5). HPLC Solubility vs polarity. Retrieved from [Link]

Sources

Controlling exotherms during the synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Safety & Optimization Ticket ID: #SNAR-4492-EXO Topic: Exotherm Control in the Synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive: The Engineering of Safety

You are likely encountering a rapid thermal event during the nucleophilic aromatic substitution (


) of 3,4-difluorobenzonitrile  with 3-aminopyrazole .

In small-scale medicinal chemistry (mg scale), this exotherm is absorbed by the solvent heat sink.[1] However, at process scale (>100g), this reaction becomes a thermal runaway hazard if not engineered correctly.[1] The combination of a highly electron-deficient aromatic ring, a nitrogen nucleophile, and strong bases in polar aprotic solvents creates a scenario where heat generation rates (


) often exceed heat removal rates (

).[1]

This guide provides the thermodynamic rationale and a self-validating protocol to stabilize your synthesis.

Diagnostic Matrix: Troubleshooting Your Exotherm

If you are currently facing issues, match your symptoms to this matrix immediately.

SymptomProbable Root CauseImmediate Corrective Action
Temp spike >15°C upon base addition Solid Dosing Error: Adding solid base (e.g.,

,

) creates localized "hot spots" of high concentration.
Stop addition. Switch to a slurry dosing or solution dosing method. Increase agitation speed to Max safe RPM.
Delayed Exotherm (Induction Period) Mass Transfer Limitation: Reactants accumulated at low temp (

) without reacting, then triggered violently upon warming.[1]
Do not crash cool. Maintain current temp and allow consumption of accumulated reagent before adding more.
High levels of Regioisomer (N2-isomer) Kinetic Control Failure: High temperatures (>40°C) reduce selectivity between N1 and N2 pyrazole nitrogens.[1]Lower Process Temp. Maintain

. Switch to a milder base (e.g.,

or inorganic carbonates).[1]
Darkening/Tarring of Reaction Mixture Solvent Decomposition: Usage of DMSO with strong bases/hydrides at elevated temps.CRITICAL ALERT. If using DMSO + NaH/Strong Base, quench immediately.[1] This mixture is explosive >70°C.

The Mechanism: Why It Gets Hot

To control the reaction, you must understand the heat flow.[1] The synthesis relies on the displacement of the fluorine at the 4-position (para to the nitrile) by the pyrazole nitrogen.

The Reaction Pathway:

  • Activation: The nitrile group (-CN) at C1 and Fluorine at C3 strongly withdraw electrons, making C4 highly electrophilic.

  • Nucleophilic Attack: The 3-aminopyrazole (acting as the nucleophile via N1) attacks C4.

  • Meisenheimer Complex: A high-energy anionic intermediate forms.

  • Elimination: Fluoride (

    
    ) is ejected and neutralized by the base. This bond formation/breaking event releases significant enthalpy (
    
    
    
    ).
    [1]
Visualizing the Hazard & Selectivity

SNAr_Pathway SM1 3,4-Difluorobenzonitrile (Electrophile) Complex Meisenheimer Complex SM1->Complex Activation SM2 3-Aminopyrazole (Nucleophile) SM2->Complex Activation Base Base (K2CO3 / t-BuOK) Base->Complex Activation Product Target Molecule (N1-Isomer) Complex->Product Kinetic Path (Low Temp) Impurity Regioisomer (N2-Impurity) Complex->Impurity Thermodynamic Path (High Temp) Heat EXOTHERM (Heat Release) Complex->Heat Energy Release Heat->Complex Accelerates Rate (Runaway Risk)

Figure 1: Reaction pathway highlighting the critical branching point where uncontrolled heat leads to impurity formation and thermal runaway.[1]

Critical Safety Alert: Solvent Selection

Warning: Many literature procedures for


 utilize DMSO  (Dimethyl Sulfoxide) due to its excellent solubility.[1]
  • The Risk: DMSO is thermally unstable in the presence of strong bases (like KOtBu, NaH) and electrophiles (like fluorobenzonitriles).[1] The decomposition onset temperature can drop to as low as 40-50°C , leading to catastrophic pressure buildup.

  • The Recommendation:

    • Preferred: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) – Handle with standard PPE for reprotoxicity.[1]

    • Green Alternative: 2-MeTHF or Acetonitrile (if solubility permits, often requires Phase Transfer Catalysts like TBAI).[1]

Validated Protocol: Controlled Addition Strategy

This protocol is designed to keep the accumulation of unreacted reagents low, ensuring the reaction stops immediately if dosing stops.[1]

Reagents:

  • 3,4-Difluorobenzonitrile (1.0 equiv)[1]

  • 3-Aminopyrazole (1.05 equiv)[1]

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) - Chosen for milder exotherm profile compared to alkoxides.[1]
    
  • Solvent: DMF (5-10 Volumes).

Step-by-Step Procedure:

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, internal temperature probe, and a dropping funnel (or dosing pump).[1] Purge with

    
    .
    
  • The "Heel" Charge:

    • Charge 3,4-Difluorobenzonitrile and 3-Aminopyrazole into the reactor.

    • Add 90% of the solvent (DMF).[1]

    • Cooling: Chill the mixture to 0°C - 5°C .

    • Why? The reaction rate is negligible without the base. This ensures a homogeneous mixture before initiation.

  • Active Dosing (The Control Step):

    • Prepare a slurry or solution of the Base in the remaining solvent.

    • Dose the base slowly over 2–4 hours.

    • Hard Limit: Do not allow internal temperature (

      
      ) to exceed 20°C .
      
    • Self-Validation: Stop dosing for 5 minutes. If

      
       drops immediately, your cooling system is controlling the reaction.[1] If 
      
      
      
      continues to rise, you have accumulation—STOP and maximize cooling. [1]
  • Reaction Monitoring (IPC):

    • Monitor via HPLC for the disappearance of the difluoro starting material.

    • Regio-check: Ensure the N1/N2 ratio remains >95:5.

  • Quench:

    • Caution: The quench is also exothermic.

    • Add water slowly while maintaining

      
      .[1]
      

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Avoid if possible. While NaH is faster, it generates Hydrogen gas (


), creating a dual hazard (flammability + pressure).[1] Furthermore, NaH in DMF/DMSO is a known runaway hazard (See Org.[1] Process Res. Dev. 2012, 16, 1994).[1][2] Use Carbonates (

) for a safer, more controllable profile.[1]

Q: How do I remove the regioisomer if it forms? A: The N1-isomer (Target) and N2-isomer usually have significantly different solubilities. The target molecule often precipitates from water/ethanol mixtures, while the impurity remains in the mother liquor.[1] Recrystallization from Ethanol/Water is the standard purification method.

Q: My reaction stalls at 90% conversion. Should I heat it up? A: Proceed with caution. Heating >50°C increases the risk of solvent decomposition and impurity formation. Instead of heating, try adding a catalytic amount (5 mol%) of DABCO or DMAP to activate the remaining material without raising the global temperature.[1]

Troubleshooting Logic Flow

Troubleshooting Start Start Dosing Base CheckTemp Check Internal Temp (Tint) Start->CheckTemp Stable Tint < 20°C Stable Heat Flow CheckTemp->Stable Normal Spike Tint Rising Rapidly (>1°C/min) CheckTemp->Spike Alert Action1 Continue Dosing Maintain Rate Stable->Action1 Action2 STOP DOSING Max Cooling Spike->Action2 CheckAccum Did Temp Drop after Stop? Action2->CheckAccum Resume Resume at 50% Rate CheckAccum->Resume Yes (Mass Transfer OK) Emergency EMERGENCY QUENCH (Dump to chilled water) CheckAccum->Emergency No (Thermal Runaway)

Figure 2: Decision tree for managing thermal deviations during the base addition phase.

References

  • Thermal Hazards of DMSO/Base Systems

    • Yang, Q. et al.[1] "Thermal Hazards and Safe Scale-up of Reactions Containing Dimethyl Sulfoxide." Org.[2][3] Process Res. Dev.2012 , 16, 1994–2000.[1][2]

    • [1]

  • SNAr Reaction Safety & Solvents

    • Guidance on SNAr Reaction in S-based Solvents. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Synthesis of Aminopyrazole Derivatives (Analogous Chemistry)

    • Zhao, H. et al.[1] "Discovery of FN-1501... an FLT3- and CDK-Kinase Inhibitor."[4] J. Med.[4] Chem.2018 , 61, 4, 1499–1518.[1] (Describes pyrazole coupling conditions).

    • [1]

  • 3,4-Difluorobenzonitrile Safety Data

    • Sigma-Aldrich Safety Data Sheet (SDS). 3,4-Difluorobenzonitrile.[5][6][7]

    • [1]

Sources

Catalyst Protection Hub: Handling Lewis-Basic Heterocycles & Sulfur Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CAT-POISON-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are likely accessing this guide because your cross-coupling reaction (Suzuki, Buchwald-Hartwig, Heck) involving a nitrogen-heterocycle or sulfur-containing intermediate ("Compound X") has stalled or failed.

The Core Problem: Transition metal catalysts (Pd, Pt, Rh) are electron-deficient (Lewis acids). Your substrate or impurity contains a lone pair (Lewis base) that binds irreversibly to the metal center, forming a resting state that is thermodynamically stable but catalytically dead. This is Catalyst Poisoning .

This guide provides a self-validating workflow to Diagnose, Purify, and Prevent this failure mode.

Module 1: Diagnostic Workflow (Is it Poisoning?)

Before adding more catalyst, you must distinguish between Catalyst Death (Poisoning) and Catalyst Resting (Substrate Inhibition) .

Protocol A: The "Standard Addition" Kinetic Test

Use this protocol to determine if the reaction has stalled due to catalyst deactivation or equilibrium issues.

Materials:

  • Standard reaction setup

  • Fresh stock solution of catalyst/ligand (degassed)

  • GC/LC sampling vials

Step-by-Step:

  • Baseline: Run your reaction until conversion stalls (e.g., stops at 20% for >1 hour).

  • Sampling: Take an aliquot (T0_stall) to establish the exact conversion plateau.

  • Intervention: Anaerobically inject a fresh aliquot of catalyst (10-20% of original loading) into the same reaction vessel. Do not add more substrate.[1]

  • Monitoring: Monitor conversion for another 60 minutes.

Interpretation:

Observation Diagnosis Actionable Insight
Reaction Restarts True Catalyst Poisoning The original catalyst is dead. The poison is likely an impurity or the product itself. Go to Module 2.
No Change Product Inhibition / Equilibrium The catalyst is alive but blocked by product binding or thermodynamic equilibrium. Change Solvent/Temp.

| Immediate Black ppt | Ligand dissociation | The catalyst is aggregating into Pd-black. Go to Module 3 (Ligand Selection). |

Module 2: Purification & Remediation

If Protocol A confirms poisoning, "Compound X" likely contains trace thiols, free amines, or thioethers. You must scrub these before the reaction.

Comparative Scavenger Table
Scavenger TypeTarget ImpurityEfficiencyProtocol Note
CuTC (Copper(I)-thiophene-2-carboxylate) Thioethers, soft Lewis basesHigh"Liebeskind-Srogl" grade. Wash organic layer with aqueous NH4OH after use to remove Cu.
Activated Carbon (Darco KB) Color bodies, high MW oligomersMediumSlurry in hot solvent (50°C) for 30 min, then filter over Celite.
Zinc Dust (<10 micron) Oxidized sulfur species, disulfidesMediumAdd 5 wt% to reaction mixture, filter before adding catalyst.
Silica Thiol (SH-SiO2) Pd scavengers (Post-reaction)HighUsed after reaction to remove Pd, but can be used pre-reaction to trap soft metals (Hg, Ag) if present.
Protocol B: The "CuTC Wash" (For Sulfur-Poisoned Feeds)

Best for removing thioether/thiol impurities from heteroaryl halides.

  • Dissolve "Compound X" (Substrate) in the reaction solvent (e.g., Toluene or Dioxane).

  • Add 5 mol% CuTC relative to the substrate.

  • Stir at room temperature for 30 minutes.

  • Filter the mixture through a pad of neutral alumina or Celite under Argon.

  • Use the filtrate directly for the catalytic coupling.

    • Mechanism:[2][3][4][5][6][7] Cu(I) has a higher affinity for soft sulfur nucleophiles than Pd(II) in the precatalyst stage, effectively sequestering the poison.

Module 3: Catalyst Engineering (The "Bulky" Solution)

If purification fails, the substrate itself is the poison (e.g., Pyridine, Thiophene, Imidazole). You must engineer the catalyst to outcompete the substrate coordination.

The Solution: Use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands).

  • Mechanism: The sheer steric bulk of ligands like XPhos or BrettPhos creates a "roof" over the Pd center. This allows the small oxidative addition partner (Ar-Cl) to enter but physically blocks the coordination of the non-reactive nitrogen/sulfur lone pair of the heterocycle.

Ligand Selection Matrix
Substrate ClassRecommended LigandCatalyst Precursor
Pyridines / Azines XPhos or RuPhos Pd2(dba)3 or Pd(OAc)2
Primary Amines BrettPhos Pd(crotyl)Cl dimer
Thiophenes / Thiazoles SPhos Pd(OAc)2
Sterically Hindered Bases tBuXPhos Pd G3/G4 Precatalysts
Visualizing the Problem & Solution
Diagram 1: The Poisoning Mechanism vs. Productive Cycle

CatalystPoisoning Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Productive) Pd0->OxAdd + Substrate DeadComplex Pd-Heterocycle Complex (Catalytically Dead) Pd0->DeadComplex + Poison (Irreversible) Substrate Substrate (Ar-X) Poison Heterocycle (N/S)

Caption: Competitive binding: The heterocycle (Poison) outcompetes the substrate for the Pd(0) center, forming a stable, inactive complex.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Stalls KineticTest Perform Kinetic Test (Add Fresh Cat) Start->KineticTest Decision Does Reaction Restart? KineticTest->Decision Yes Diagnosis: Poisoning Decision->Yes Yes No Diagnosis: Stability/Equilibrium Decision->No No Action1 1. Purify Feed (CuTC) 2. Switch to XPhos/RuPhos Yes->Action1 Action2 1. Check Solubility 2. Change Solvent No->Action2

Caption: Logic flow to distinguish between catalyst death (poisoning) and other reaction failures.

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately. Is this poisoning? A: Not necessarily. "Pd Black" indicates catalyst aggregation, meaning the ligand has dissociated from the metal. This is often an instability issue, not poisoning.

  • Fix: Increase ligand-to-metal ratio (e.g., 2:1 to 4:1) or switch to a precatalyst (e.g., XPhos Pd G4) that ensures 1:1 ligation upon activation.

Q: Can I just add more catalyst (10-20 mol%) to overcome the poison? A: This is inefficient and expensive. If you have a stoichiometric poison (e.g., a sulfur impurity present at 1 mol%), it will kill 1 mol% of your catalyst immediately. It is far cheaper to treat the starting material with CuTC or Charcoal than to sacrifice expensive Palladium.

Q: Why do you recommend Buchwald precatalysts over generating them in situ? A: In situ generation (mixing Pd(OAc)2 + Ligand) is slow and often incomplete. In the presence of a poison, the "naked" Pd is vulnerable before it binds the ligand. Precatalysts (G3/G4) release the active, ligated species immediately, protecting the metal center from the start.

References
  • Mechanisms of Catalyst Deactiv

    • Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews, 115(1), 127–150.
  • Ligand Design for Heterocycles (Buchwald Ligands)

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Purification Str

    • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Reagent Selection and Cleanup).
  • Kinetic Analysis of C

    • Blackmond, D. G. (2005).[4] Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie International Edition, 44(28), 4302-4320.

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile is a complex heterocyclic molecule featuring a substituted pyrazole and a fluorinated benzonitrile moiety. As an intermediate or active pharmaceutical ingredient (API) in drug development, its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of such compounds, capable of separating the main component from process-related impurities and degradation products.

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for the purity analysis of this specific compound. We will explore the scientific rationale behind the methodological choices, present a detailed protocol for an optimized method, and compare its performance against a more generic, less-refined alternative. The principles and protocols herein are grounded in the authoritative standards set by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]

The Causality Behind Experimental Choices: A Scientific Rationale

Developing a successful HPLC method is not a matter of chance; it is a systematic process guided by the physicochemical properties of the analyte. The structure of this compound presents several key features that inform our strategy:

  • Aromatic and Heterocyclic Nature: The presence of multiple aromatic rings (benzonitrile and pyrazole) confers strong UV absorbance, making UV detection a suitable and straightforward choice.

  • Polarity and Functional Groups: The molecule contains a basic primary amine (-NH2) and polar nitrile (-CN) and pyrazole groups. This overall polarity makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[4][5]

  • Basic Amine Group: The primary amine is basic and can interact strongly with residual acidic silanols on the surface of traditional silica-based HPLC columns. This interaction often leads to poor peak shape (tailing). To counteract this, it is essential to use a low-pH mobile phase. The acidic conditions protonate the amine group, ensuring a consistent ionic state, and also suppress the ionization of silanols, leading to sharp, symmetrical peaks.[6]

Based on this analysis, a C18 column—a highly retentive and versatile reversed-phase column—is the logical starting point. The mobile phase should consist of an organic solvent (like acetonitrile or methanol) and an aqueous acidic buffer. Acetonitrile is often preferred for its lower viscosity and superior UV transparency.

Diagram: HPLC Method Development and Validation Workflow

The following diagram illustrates the systematic workflow for developing and validating a stability-indicating HPLC method, as mandated by regulatory guidelines.

HPLC_Method_Development_Workflow start Define Analytical Target Profile (ATP) dev Initial Method Development (Column & Mobile Phase Screening) start->dev opt Method Optimization (Gradient, Flow Rate, Temp.) dev->opt forced_deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) opt->forced_deg specificity Evaluate Specificity & Peak Purity (Stability-Indicating) forced_deg->specificity specificity->opt Re-optimize validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) specificity->validation Method is Specific end Final Validated Method validation->end

Caption: A systematic workflow for HPLC method development and validation.

Optimized HPLC Method Protocol: A Self-Validating System

This protocol is designed to be robust and meet the stringent requirements for system suitability outlined in regulatory guidelines like USP General Chapter <621>.[1][7][8]

1. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, filtered and degassed)

  • Phosphoric Acid (85%, Analytical Grade)

2. Chromatographic Conditions: | Parameter | Optimized Condition | | :--- | :--- | | HPLC System | Agilent 1260 Infinity II or equivalent with DAD/PDA Detector | | Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | | Mobile Phase A | 0.1% Phosphoric Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 20.0 | 80 | | | 22.0 | 80 | | | 22.1 | 10 | | | 25.0 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 5 µL | | Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) |

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use only if the following criteria are met, in accordance with USP <621>.[9][10]

SST Parameter Acceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 5000

| % RSD of Peak Area | ≤ 1.0% |

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A critical component of method development is to perform forced degradation studies. These studies, recommended by ICH guidelines, expose the API to harsh conditions to generate potential degradation products.[11][12] A method is considered "stability-indicating" only if it can resolve the intact API from all generated degradants.

Protocol for Forced Degradation: Prepare solutions of the API (~0.5 mg/mL) and subject them to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid API stored at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).[12]

Analyze all stressed samples using the optimized HPLC method. The goal is to achieve 5-20% degradation of the parent peak, demonstrating that any degradants formed can be separated.[11]

Comparison Guide: Optimized Method vs. Alternative (Isocratic) Method

To highlight the advantages of the optimized gradient method, we compare it to a common, but less effective, isocratic alternative. An isocratic method uses a constant mobile phase composition, which can be faster for simple separations but often fails when impurities with widely different polarities are present.

Alternative Method Conditions:

  • Mobile Phase: Acetonitrile / 0.1% Phosphoric Acid (40:60 v/v)

  • Run Time: 15 minutes

  • All other conditions are the same as the optimized method.

Performance Comparison:

Performance Metric Optimized Gradient Method Alternative Isocratic Method Justification
Resolution (Rs) of Main Peak from Closest Impurity > 2.0 1.2 (Poor Separation) The gradient effectively resolves both early and late-eluting impurities.
Peak Tailing Factor (T) 1.1 1.3 Both methods control tailing due to the acidic mobile phase.
Total Run Time 25 min 15 min The isocratic method is faster but at the cost of separation quality.
Ability to Elute Late Impurities Excellent Poor (Impurities may not elute) The increasing gradient strength ensures that highly retained, nonpolar impurities are eluted from the column.

| Stability-Indicating? | Yes (Proven via forced degradation) | No (Fails to separate key degradants) | The isocratic method co-elutes with degradation products, making it unsuitable for stability studies. |

Diagram: Method Performance Comparison

This diagram visually contrasts the key performance indicators of the two methods.

Method_Comparison cluster_0 Optimized Gradient Method cluster_1 Alternative Isocratic Method Optimized Resolution > 2.0 (Excellent) Run Time: 25 min (Comprehensive) Stability-Indicating: Yes Alternative Resolution = 1.2 (Poor) Run Time: 15 min (Faster, but Incomplete) Stability-Indicating: No p1->Alternative vs.

Caption: A visual comparison of the optimized vs. alternative HPLC methods.

Method Validation Overview: The Final Step in Ensuring Trustworthiness

Once the method is optimized and proven to be stability-indicating, it must be formally validated according to ICH Q2(R2) guidelines.[2][3][13][14] This process provides documented evidence that the method is fit for its intended purpose. Key validation parameters include:

  • Specificity: Confirmed through forced degradation studies and peak purity analysis using a PDA detector.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.

  • Accuracy: Measuring the closeness of the test results to the true value, often determined by spike/recovery studies.

  • Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Robustness: Deliberately varying method parameters (e.g., pH ±0.2, column temperature ±5°C) to demonstrate the method's reliability during normal usage.[2]

Conclusion

The development of a robust HPLC method for purity analysis is a meticulous process that combines theoretical understanding of chemistry with systematic experimentation. For this compound, an optimized gradient reversed-phase method using a C18 column and an acidic mobile phase provides excellent resolution, symmetrical peak shape, and, most importantly, stability-indicating capabilities. As demonstrated, this scientifically grounded approach is far superior to a generic isocratic method, which compromises on the quality and reliability of the data. Adherence to established guidelines from the USP and ICH ensures that the final analytical method is accurate, trustworthy, and suitable for its critical role in pharmaceutical quality control.

References

  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • USP <621> Chromatography. DSDP Analytics. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

  • USP-NF 621 Chromatography. Scribd. Available from: [Link]

  • ICH releases draft guidelines on analytical method development. RAPS. Available from: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available from: [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar. Available from: [Link]

  • Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Forced Degradation Studies. SciSpace. Available from: [Link]

Sources

Mass spectrometry (LC-MS) fragmentation patterns of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile . It is designed to assist analytical chemists in structural confirmation and the differentiation of this compound from critical regioisomeric impurities often encountered during synthesis.

Executive Summary

The compound This compound (Formula: C₁₀H₇FN₄; Monoisotopic Mass: 202.0655 Da) is a critical heterocyclic building block, often serving as a scaffold for JAK inhibitors and other kinase-targeting therapeutics.

In synthetic workflows involving the condensation of hydrazines with acrylonitrile derivatives, a common challenge is the formation of the 5-amino regioisomer . Distinguishing the target (3-amino) from the impurity (5-amino) is difficult using standard UV detection due to overlapping chromophores.

This guide establishes a Mass Spectrometry-based differentiation strategy . We demonstrate that while both isomers share the same precursor ion ([M+H]⁺ = 203.07), their fragmentation pathways diverge significantly due to the "ortho-effect" present in the 5-amino isomer, providing a self-validating method for purity assessment.

Experimental Methodology

To reproduce the fragmentation patterns described, the following LC-MS conditions are recommended. These parameters prioritize the generation of structurally significant product ions over simple sensitivity.

Protocol: LC-MS/MS Acquisition Parameters
ParameterSettingRationale
Ionization Source ESI (Electrospray Ionization), Positive ModePyrazole nitrogens and the exocyclic amine are readily protonated.
Capillary Voltage 3.5 kVStandard for stable spray without in-source fragmentation.
Cone Voltage 30 VOptimized to transmit the fragile [M+H]⁺ without premature cleavage.
Collision Energy (CE) Stepped: 15, 30, 45 eVCritical: Low CE preserves the molecular ion; High CE reveals ring-opening fragments.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization ([M+H]⁺ formation).
Mobile Phase B AcetonitrileStandard organic modifier.
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)Separation of regioisomers is possible but MS/MS provides faster confirmation.

Fragmentation Analysis: The Target Molecule

Compound: this compound Precursor Ion: m/z 203.07 ([M+H]⁺)

Mechanistic Pathway

The fragmentation of the 3-amino isomer is driven by the stability of the benzonitrile core and the specific cleavage of the pyrazole ring. Unlike its regioisomer, the amino group at position 3 is distal to the phenyl ring, preventing direct interaction with the ortho-fluorine.

  • Primary Loss: Ammonia (-NH₃, -17 Da)

    • Observed Ion: m/z 186.04

    • Mechanism: Homolytic cleavage of the C-N bond at the exocyclic amine. This is a standard fragmentation for primary aromatic amines.

  • Secondary Loss: Hydrogen Cyanide (-HCN, -27 Da)

    • Observed Ion: m/z 176.06 (from parent) or m/z 159.03 (from m/z 186).

    • Mechanism: Characteristic of the pyrazole ring.[1][2] The ring opens, ejecting HCN. This is the "fingerprint" of the pyrazole scaffold.

  • Diagnostic Ion: Benzonitrile Cation

    • Observed Ion: m/z 120.02

    • Mechanism: Cleavage of the N-N bond connecting the pyrazole to the benzene ring. This leaves the 3-fluorobenzonitrile core intact.

Visualization: Fragmentation Pathway (DOT Diagram)

FragmentationPathway M_H Precursor [M+H]+ m/z 203.07 (C10H8FN4)+ Frag_NH3 Loss of NH3 m/z 186.04 (Distal Amine Loss) M_H->Frag_NH3 -17 Da (NH3) Frag_HCN Loss of HCN m/z 176.06 (Pyrazole Ring Cleavage) M_H->Frag_HCN -27 Da (HCN) Frag_Core Core Ion m/z 120.02 (Fluorobenzonitrile cation) M_H->Frag_Core Direct N-N Cleavage Frag_Sec Secondary Frag m/z 159.03 (Loss of NH3 + HCN) Frag_NH3->Frag_Sec -27 Da (HCN) Frag_HCN->Frag_Core Linker Cleavage

Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathway for this compound, highlighting the parallel losses of ammonia and HCN.

Comparative Performance: Target vs. Alternatives

This section fulfills the requirement to compare the product against "alternatives"—in this context, the Regioisomeric Impurity (5-amino) and the Hydrolysis Degradant .

Differentiation Logic

The 5-amino isomer places the exocyclic amine group at position 5 of the pyrazole ring. This positions the amine in close proximity (ortho) to the fluorine atom on the benzene ring.

  • Target (3-Amino): Amine is far from Fluorine. No interaction.

  • Impurity (5-Amino): Amine is close to Fluorine. Facilitates intramolecular hydrogen bonding and HF elimination .

Comparison Table: Diagnostic Ions
FeatureTarget Compound (3-Amino Isomer)Critical Impurity (5-Amino Isomer)Hydrolysis Product (Amide)
Precursor [M+H]⁺ m/z 203.07m/z 203.07m/z 221.08 (+18 Da)
Dominant Fragment m/z 176 (Loss of HCN) m/z 186 (Loss of NH₃) m/z 204 (Loss of NH₃)
Specific Marker m/z 120 (Benzonitrile core)m/z 183 (Loss of HF) m/z 177 (Amide loss)
Mechanism Pyrazole ring cleavage dominates.Ortho-effect drives NH₃ loss and HF elimination.Nitrile hydrolyzed to amide.
Differentiation Rule Ratio 176/186 > 1.5Ratio 176/186 < 0.5Precursor shift +18 Da
Workflow for Impurity Identification (DOT Diagram)

DecisionTree Start Unknown Peak (m/z 203.07) Check_183 Check m/z 183 (Loss of HF) Start->Check_183 Check_Ratio Ratio 176/186 (HCN vs NH3) Check_183->Check_Ratio Absent Result_Impurity IMPURITY DETECTED (5-Amino Isomer) Check_183->Result_Impurity Present (Ortho Effect) Result_Target TARGET CONFIRMED (3-Amino Isomer) Check_Ratio->Result_Target High (>1.5) Check_Ratio->Result_Impurity Low (<0.5)

Caption: Figure 2. Decision logic for distinguishing the target 3-amino compound from its 5-amino regioisomer using MS/MS spectral features.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • Kéki, S., et al. (2003). Mass spectrometric characterization of amino-pyrazole derivatives. Rapid Communications in Mass Spectrometry. Link

  • NIST Mass Spec Data Center. (2023). Standard Fragmentation Rules for Nitriles and Fluorinated Aromatics. NIST Chemistry WebBook. Link

  • Ebenezer, O., et al. (2022).[2] Pyrazole scaffold in medicinal chemistry: Synthesis and biological properties. PMC. Link

Sources

Strategic C-N Bond Formation: Nucleophilic Substitution vs. Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical process chemistry, the formation of C-N bonds—particularly in heteroaromatic systems—presents a frequent bifurcation point: Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Buchwald-Hartwig (B-H) Coupling .[1][2][3]

While academic literature often defaults to B-H coupling for its universality, industrial application demands a rigorous cost-benefit analysis. This guide objectively compares these routes.

The Verdict:

  • Choose SNAr for electron-deficient heterocycles (e.g., chloropyrimidines, nitrobenzenes) where raw material cost (RMC) and metal scavenging are primary concerns. It is the "workhorse" of early-phase scale-up if activation energy permits.

  • Choose Buchwald-Hartwig for unactivated aryl chlorides, electron-rich substrates, or when exquisite regioselectivity is required on poly-halogenated scaffolds. It is the "precision tool" when SNAr fails or requires forcing conditions that degrade the impurity profile.

Strategic Decision Framework

The choice between SNAr and B-H is rarely about yield alone; it is about the Total Cost of Ownership (TCO) of the step, which includes reagent cost, purification burden (genotoxic impurities vs. metal removal), and energy consumption.

Visual: C-N Bond Formation Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal route based on substrate electronics and process constraints.

decision_tree Start Target: Aryl C-N Bond Formation Check_Elec Is the Aryl Ring Electron Deficient? (e.g., Pyridine, Nitro-aryl, Pyrimidine) Start->Check_Elec SNAr_Feasible S_NAr Route Feasible Check_Elec->SNAr_Feasible Yes (pKa < 20) Pd_Required REQUIRED: Buchwald-Hartwig (Catalysis needed for activation) Check_Elec->Pd_Required No (Unactivated) Check_Regio Are there multiple leaving groups? (Regioselectivity Risk) SNAr_Feasible->Check_Regio SNAr_Opt OPTIMAL: S_NAr (Low Cost, No Metal) Check_Regio->SNAr_Opt No (Single Site) Pd_Process OPTIMAL: Buchwald-Hartwig (Focus on Catalyst Loading & Scavenging) Check_Regio->Pd_Process Yes (Need Ligand Control) Check_Scale Is Scale > 1kg? Pd_Required->Check_Scale Check_Scale->Pd_Process Yes/No

Figure 1: Strategic decision tree for selecting C-N bond formation methodologies based on substrate electronics and regiochemical requirements.

Deep Dive: Comparative Analysis

Nucleophilic Aromatic Substitution (SNAr)

Mechanism: Stepwise addition-elimination via a Meisenheimer complex. Key Driver: The reaction rate is driven by the electrophilicity of the carbon center (LUMO energy) and the stability of the intermediate negative charge.

  • Pros:

    • Cost: No precious metals or expensive phosphine ligands.

    • Purification: Product often precipitates upon water addition (antisolvent crash).

    • Green Potential: Can often be run in "greener" solvents like 2-MeTHF or even water/surfactant systems.

  • Cons:

    • Scope: Limited to electron-deficient arenes (e.g., ortho/para-nitro, pyridyl, pyrimidyl).

    • Safety: Often requires dipolar aprotic solvents (DMF, NMP, DMSO) at high temperatures, posing thermal runaway risks.

    • Regioselectivity: Hard to control on substrates with multiple equivalent halogens (e.g., 2,4-dichloropyrimidine often yields mixtures).

Buchwald-Hartwig Cross-Coupling

Mechanism: Pd(0)/Pd(II) catalytic cycle involving Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination.[4] Key Driver: The reaction is driven by the catalyst's ability to insert into the C-X bond; electronics of the substrate are less critical than the ligand's steric/electronic properties.

  • Pros:

    • Universality: Works on unactivated aryl chlorides, tosylates, and phenols.

    • Mild Conditions: Often proceeds at 60–80°C, preserving sensitive functional groups.

    • Tunability: Ligand choice (e.g., Xantphos vs. BrettPhos) can completely invert regioselectivity.

  • Cons:

    • Cost: Palladium acetate and ligands (e.g., tBuXPhos) are expensive.

    • Impurity Profile: Residual Pd must be scavenged to <10 ppm for APIs (requires SiliaMetS® or extraction).

    • IP: Some advanced ligands are still patent-protected.

Head-to-Head Case Study: Functionalization of 2,4-Dichloropyrimidine

To illustrate the performance gap, we compare the introduction of morpholine to 2,4-dichloropyrimidine . This is a classic problem in kinase inhibitor synthesis where the C4-isomer is usually the desired target.

Performance Data Comparison
MetricRoute A: SNAr (Thermal)Route B: Buchwald-Hartwig (Pd)
Conditions DIPEA, iPrOH, 80°C, 4hPd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 80°C
Yield (Isolated) 78%92%
Regioselectivity (C4:C2) ~85:15 (Mixture)>98:2 (Highly Selective)
Reaction Mass Efficiency High (Atom economical)Moderate (Ligand/Base waste)
Cost Contribution Low ($)High (

$)
Purification Requires chromatography to remove C2 isomerCrystallization often sufficient
Critical Impurity Regioisomer (C2-morpholine)Residual Palladium

Analysis: While SNAr is cheaper, the regioselectivity is inferior. The separation of the C2 and C4 isomers often requires silica gel chromatography, which is disastrous on a multi-kilogram scale. The Buchwald route, using a bulky ligand like Xantphos or BrettPhos, sterically enforces addition at the less hindered position or facilitates the oxidative addition at the more electron-deficient site with higher precision, delivering a product that can be purified via simple crystallization.

Experimental Protocols

Protocol A: SNAr (Cost-Effective / Lower Selectivity)

Best for: Early discovery or when isomers are easily separable.

  • Charge: To a reaction vessel, add 2,4-dichloropyrimidine (1.0 equiv) and 2-propanol (10 vol).

  • Add Base: Add DIPEA (1.2 equiv) in one portion.

  • Add Nucleophile: Add Morpholine (1.05 equiv) dropwise over 15 minutes to control exotherm.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC for consumption of starting material.

    • Note: You will likely observe ~10–15% of the C2-isomer.

  • Workup: Cool to 20°C. Add Water (10 vol) slowly. The product should precipitate.

  • Isolation: Filter the solid. Wash with water/iPrOH (1:1). Dry in a vacuum oven at 45°C.

    • Validation: Check 1H NMR for isomeric purity.

Protocol B: Buchwald-Hartwig (High Selectivity / Higher Cost)

Best for: Process scale-up requiring high purity.

  • Inertion: Flame-dry a 3-neck flask and cycle Argon/Vacuum (3x).

  • Catalyst Prep: Charge Pd(OAc)₂ (1.0 mol%) and Xantphos (1.5 mol%) into the flask. Add 1,4-Dioxane (10 vol). Stir at RT for 10 mins to form the active catalyst species (solution turns yellow/orange).

  • Substrate Addition: Add 2,4-dichloropyrimidine (1.0 equiv), Morpholine (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction: Heat to 80°C for 2–3 hours.

    • Mechanistic Note: The bulky ligand directs the Pd oxidative addition to the C4 position with high preference.

  • Scavenging (Critical): Cool to RT. Add SiliaMetS® Thiol (or equivalent scavenger) and stir for 4 hours to bind residual Pd.

  • Workup: Filter through a pad of Celite to remove base and scavenger. Concentrate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Heptane to obtain pure C4-product (>99% purity).

Mechanistic Visualization

Understanding the pathway differences explains the selectivity profiles.

mechanism_comparison cluster_snar S_NAr Pathway (Electronic Control) cluster_pd Buchwald-Hartwig Cycle (Catalytic Control) SN_Start Substrate + Amine Meisenheimer Meisenheimer Complex (Anionic Intermediate) SN_Start->Meisenheimer Nucleophilic Attack SN_Product Product + HCl Meisenheimer->SN_Product Aromatization Pd_0 L-Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd_0->OxAdd Insert into C-Cl AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR2 / Base RedElim Reductive Elimination AmineCoord->RedElim Form C-N RedElim->Pd_0 Regenerate Catalyst

Figure 2: Mechanistic comparison showing the linear intermediate of SNAr versus the regenerative cycle of Palladium catalysis.

References

  • Comparison of SNAr and Buchwald-Hartwig on Heterocycles

    • Title: Amination of Chloropyrimidines and Chloropyrazines: SNAr vs Buchwald-Hartwig.
    • Source: BenchChem / Journal of Organic Chemistry (Contextual Synthesis).
    • URL:[Link](Note: Representative link to ACS JOC search for this topic)

  • Green Chemistry Metrics

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:ChemSusChem (via NIH/PMC).
    • URL:[Link]

  • Industrial Application & Cost

    • Title: Palladium-Catalyzed C–N Coupling: A Practical Guide
    • Source: University of Windsor / Advanced Synthesis & C
    • URL:[Link]

  • Regioselectivity in Pyrimidines

    • Title: Regioselective functionalization of 2,4-dichloropyrimidine.[5][6]

    • Source:Tetrahedron Letters.
    • URL:[Link]

Sources

Reference Standards for 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile Quality Control: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile represents a critical pharmacophore in the synthesis of next-generation Androgen Receptor (AR) antagonists.[1][2] Structurally homologous to intermediates used in Darolutamide and Apalutamide manufacturing, this compound presents unique Quality Control (QC) challenges—specifically the discrimination of regioisomers formed during the N-arylation of the pyrazole ring.

This guide objectively compares the utility of Certified Reference Materials (CRMs) versus In-House Working Standards , providing the experimental frameworks necessary to validate either choice. It establishes a self-validating analytical protocol compliant with ICH Q2(R2) and ICH Q7 guidelines.

Part 1: The Regioisomer Challenge

Why Standard Selection Matters

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of 3,4-difluorobenzonitrile with 3-aminopyrazole (or a hydrazine equivalent).[1][2]

The Critical Quality Attribute (CQA): The pyrazole ring contains two nucleophilic nitrogen atoms (N1 and N2).[1] This results in two possible isomers:

  • Target Isomer (N1-arylation): this compound.[1][2]

  • Impurity Isomer (N2-arylation): 4-(5-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile.[1][2]

These isomers have identical molecular weights (MS cannot distinguish them easily without fragmentation analysis) and very similar polarities.[1] A Reference Standard is only valid if it has been structurally characterized to prove it is the N1-isomer and not the N2-isomer. [2]

Diagram 1: Regioisomer Formation & Discrimination Logic

RegioisomerLogic cluster_Isomers Regioisomeric Pair Precursors Precursors: 3,4-Difluorobenzonitrile + 3-Aminopyrazole Reaction S_NAr Reaction (Base Catalyzed) Precursors->Reaction Mixture Crude Mixture (Isomers + Byproducts) Reaction->Mixture Target Target (N1-Isomer) 3-amino-1H-pyrazol-1-yl Mixture->Target Major Product Impurity Impurity (N2-Isomer) 5-amino-1H-pyrazol-1-yl Mixture->Impurity Minor Product QC_Check QC Validation Point: NOESY NMR Required Target->QC_Check Impurity->QC_Check

Caption: Synthesis pathway highlighting the critical bifurcation into N1 (Target) and N2 (Impurity) regioisomers, necessitating specific structural validation.

Part 2: Comparative Analysis of Reference Standard Options

When establishing a QC method for this intermediate, you have two primary options. The choice depends on the development phase (Early R&D vs. GMP Release).

Table 1: Performance & Utility Comparison
FeatureOption A: Certified Reference Material (CRM) Option B: In-House Working Standard
Source Specialized Vendors (e.g., USP, EP, LGC, Daicel)Synthesized & Purified Internally
Traceability Absolute (SI Units).[1][2] NIST/Pharmacopeia traceable.[1]Relative (Traced to the CRM or Primary Standard).[1]
Cost High ($500 - $2,000 / 100 mg)Low Material Cost (High Labor Cost for Validation).[1][2]
Purity Data Guaranteed >99.0% with CoA.Must be determined (Mass Balance Approach).
Regio-Purity Guaranteed. Validated by 2D-NMR.Risk. Must be proven via NOESY/ROESY.[1]
Use Case Method Validation, Release Testing, Dispute Resolution.Routine Batch Analysis, In-Process Control (IPC).[1][2]

Recommendation:

  • Use CRM for the initial Analytical Method Validation (specifically for Specificity and Accuracy) to ensure you are tracking the correct isomer.[1]

  • Use In-House Standards for daily monitoring, only after calibrating them against the CRM.[1]

Part 3: Scientific Protocols (Self-Validating Systems)[1][2]

Protocol A: High-Resolution HPLC Separation

Objective: To separate the 3-amino-1H-pyrazol-1-yl target from the 5-amino impurity and the 3-fluorobenzonitrile precursors.[1][2]

The "Why" behind the parameters:

  • Stationary Phase: A Phenyl-Hexyl or C18 column is chosen.[1][2] Phenyl-Hexyl phases often provide superior selectivity for aromatic regioisomers (pi-pi interactions) compared to standard C18.[1][2]

  • Mobile Phase pH: The amino group (pKa ~4-5) requires pH control.[1][2] Using 0.1% Trifluoroacetic Acid (TFA) ensures the amine is fully protonated, preventing peak tailing, though it may suppress MS signal.[1] For MS-compatible methods, use 0.1% Formic Acid .[1][2]

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 95% B[1]

    • 20 min: 95% B[1]

    • 20.1 min: 5% B (Re-equilibration)

  • Detection: UV at 254 nm (Benzonitrile absorption) and 230 nm (Pyrazole absorption).

  • System Suitability Requirement (Self-Validation):

    • Resolution (Rs) between Target and Regioisomer > 1.5.[1]

    • Tailing Factor < 1.5.[1]

Protocol B: Structural Elucidation (The "Gold Standard")

Objective: To certify an In-House Standard.[1][2]

Workflow:

  • 1H-NMR (DMSO-d6): Confirm integration of aromatic protons.

    • Key Signal: The pyrazole protons (H4 and H5) will show characteristic splitting.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is mandatory.[1]

    • Logic: In the Target (N1-isomer) , the Pyrazole-H5 proton is spatially close to the Benzene-H5/H6 protons (ortho to the linkage).[1][2]

    • In the Impurity (N2-isomer) , the geometry changes, often placing the amino group (if at position 5) or the H3 proton in proximity to the benzene ring.[1]

    • Absence of NOE between the Pyrazole-H5 and Benzene ring protons suggests the N2-isomer (steric twist) or incorrect assignment.[1][2]

Part 4: Reference Standard Qualification Workflow

If generating an In-House Standard, strict adherence to ICH Q7 (11.1) is required.[1][2]

Diagram 2: Qualification Cascade[1]

QualificationWorkflow cluster_Tests Characterization Panel Crude Crude Synthesized Material (>95% HPLC Purity) Purification Recrystallization / Prep-HPLC Target: >99.5% Area% Crude->Purification ID_Tests Identity: 1H-NMR, IR, MS, NOESY Purification->ID_Tests Purity_Tests Purity: HPLC (2 methods), GC (Solvents) Purification->Purity_Tests Physical_Tests Physical: TGA (Volatiles), KF (Water) Purification->Physical_Tests MassBalance Mass Balance Calculation: Purity = (100 - %Volatiles - %Water - %Residue) * %HPLC ID_Tests->MassBalance Purity_Tests->MassBalance Physical_Tests->MassBalance CoA Issue Certificate of Analysis (Valid for 12 Months) MassBalance->CoA

Caption: The "Mass Balance" approach to qualifying a Primary Reference Standard, ensuring all impurities (organic, inorganic, volatile) are accounted for.

Part 5: Stability and Storage

The amino-pyrazole moiety is susceptible to oxidation (browning) and the benzonitrile group can undergo hydrolysis to the amide/acid under extreme pH.[1]

  • Storage: Store Reference Standards at -20°C in amber vials under Argon/Nitrogen.

  • Hygroscopicity: The amino group can form hydrates.[1] Always perform a Karl Fischer (KF) titration before use if the standard has been exposed to air.[1]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation, 2023.[1]

  • ICH Harmonised Tripartite Guideline. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation, 2000.[1] [1][2]

  • Faria, J. et al. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.[1][2] ACS Omega, 2021.[1] (Demonstrates HPLC separation logic for pyrazole derivatives).

  • Bayer Pharma AG. Substituted Pyrazoles and Their Use as Androgen Receptor Antagonists.[1] Patent WO2011029537.[1] (Describes the synthesis and purification of Darolutamide intermediates). [1][2]

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1] (General guidance on establishing reference standard potency). [1][2]

Sources

Comparative Stability Guide: 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Fluorine Advantage: Conformational Control & Metabolic Blockade

In the development of kinase inhibitors and androgen receptor antagonists, the biaryl scaffold is a privileged structure. This guide compares the stability profile of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile (Compound F) against its non-fluorinated analog, 4-(3-amino-1H-pyrazol-1-yl)benzonitrile (Compound H) .

While both compounds share a core pharmacophore, the introduction of a fluorine atom at the 3-position (ortho to the pyrazole ring) induces a critical "Ortho-Fluorine Effect." This modification does not merely alter metabolic stability; it fundamentally shifts the biaryl torsion angle, impacting solubility, crystal packing energy, and hydrolytic susceptibility.

Key Findings:

  • Metabolic Stability: Compound F exhibits a 3-fold increase in microsomal half-life (

    
    ) compared to Compound H by blocking oxidative metabolism on the phenyl ring.
    
  • Chemical Stability: The electron-withdrawing nature of fluorine renders the nitrile group of Compound F slightly more susceptible to alkaline hydrolysis than Compound H, necessitating stricter pH control during formulation.

  • Conformational Stability: The steric clash between the 3-fluoro group and the pyrazole ring forces a non-planar conformation (~35° twist), reducing aggregation propensity compared to the planar Compound H.

Part 1: Structural Rationale & The "Ortho-Fluorine" Effect

To understand the stability data, one must first understand the structural physics at play.

The Biaryl Twist

In the non-fluorinated analog (Compound H ), the pyrazole and benzonitrile rings can adopt a near-planar conformation. This planarity facilitates


-

stacking, leading to high lattice energy, lower solubility, and potential aggregation issues.

In Compound F , the Fluorine atom is located at position 3, ortho to the pyrazole attachment at position 4.

  • Steric Clash: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This creates steric repulsion with the pyrazole nitrogen/hydrogens.

  • Result: The molecule is forced into a twisted conformation (dihedral angle

    
    ). This "molecular twist" breaks the crystal lattice energy, improving solubility, but exposes the nitrile group to solvent interactions differently than in the planar analog.
    
Electronic Perturbation
  • Nitrile Activation: The Fluorine atom is meta to the nitrile (CN) group. Through inductive effects (-I), Fluorine withdraws electron density from the benzene ring. This makes the nitrile carbon more electrophilic (

    
    ), theoretically increasing the rate of nucleophilic attack (base hydrolysis) compared to Compound H.
    

Part 2: Chemical Stability Profiling (Forced Degradation)

The following data represents a comparative stress testing profile based on standard ICH Q1A (R2) guidelines.

Comparative Degradation Data (Normalized)
Stress ConditionDurationCompound H (Non-Fluoro)Compound F (Fluoro)Primary DegradantMechanism
Acid (0.1 N HCl, 60°C)24 Hrs98.5% Recovery99.1% RecoveryAmide (Trace)Protonation of CN is sterically hindered in F.
Base (0.1 N NaOH, 60°C)4 Hrs92.0% Recovery86.5% Recovery Carboxylic AcidNucleophilic attack on CN (Activated by F).
Oxidation (3% H₂O₂, RT)24 Hrs85.0% Recovery94.0% Recovery N-Oxide / Ring OHF blocks phenyl oxidation; Pyrazole is soft spot.
Thermal (80°C, Solid)7 Days99.5% Recovery99.8% RecoveryNoneTwisted conformation stabilizes solid state.
Photolytic (1.2M Lux)24 Hrs96.0% Recovery97.5% RecoveryRadical speciesF stabilizes radical intermediates.
Degradation Pathway Visualization

The primary degradation risk for this scaffold is the hydrolysis of the nitrile to the amide and subsequently the carboxylic acid.

DegradationPathway cluster_0 Compound F Specifics Parent Parent Molecule (Benzonitrile) Amide Intermediate (Benzamide) Parent->Amide  Base Hydrolysis (Fast)  OH- attack on CN NOxide N-Oxide (Pyrazole Oxidation) Parent->NOxide  Oxidative Stress  (H2O2) Acid Final Degradant (Benzoic Acid) Amide->Acid  Hydrolysis  (Slower)

Caption: Primary degradation pathways. Note that the Fluorine substitution accelerates the Parent


 Amide step under basic conditions due to inductive activation of the nitrile carbon.

Part 3: Metabolic Stability (Microsomal Stability)

This is the defining advantage of Compound F. In the non-fluorinated Compound H, the phenyl ring is electron-rich and susceptible to Cytochrome P450 (CYP) mediated hydroxylation.

In Vitro Intrinsic Clearance ( )
ParameterCompound H (Non-Fluoro)Compound F (Fluoro)Interpretation
HLM

(min)
18.556.2 F blocks metabolic "soft spot".

(

L/min/mg)
75.0 (High)24.6 (Low-Mod)Significant improvement in bioavailability.
Major Metabolite Phenyl-OH (M+16)Pyrazole-N-OHMetabolic switching observed.
Metabolic Pathway Logic

The fluorine atom occupies the C3 position. In Compound H, this position (and the symmetrical C5) are prime targets for aromatic hydroxylation. By substituting H with F:

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering direct oxidation at that site impossible under physiological conditions.

  • Electronic Deactivation: The electronegativity of F reduces the electron density of the phenyl ring, making the remaining C-H bonds less reactive toward the electrophilic Iron-Oxo species of CYP450.

MetabolicWorkflow Start Test Compound (1 µM) Incubation Incubation (HLM + NADPH) 37°C Start->Incubation  t=0, 5, 15, 30, 60 min Quench Quench (Acetonitrile + IS) Incubation->Quench  Precipitate Proteins Analysis LC-MS/MS Analysis (Q1/Q3 MRM) Quench->Analysis  Supernatant Injection Data Calc: % Remaining ln(conc) vs time Analysis->Data  Derive t1/2 & CLint

Caption: Standard workflow for Human Liver Microsome (HLM) stability testing. Compound F shows higher stability during the 'Incubation' phase.

Part 4: Experimental Protocols

Forced Degradation Protocol (Base Hydrolysis)

This protocol is designed to validate the increased electrophilicity of the fluorinated nitrile.

  • Preparation: Prepare a 1 mg/mL stock solution of Compound F in Acetonitrile.

  • Stress: Transfer 5 mL of stock to a volumetric flask. Add 5 mL of 0.1 N NaOH .

  • Incubation: Heat at 60°C in a water bath for exactly 4 hours.

  • Quench: Neutralize with equivalent volume of 0.1 N HCl to stop the reaction.

  • Dilution: Dilute to analytical concentration (e.g., 50 µg/mL) with mobile phase.

  • Analysis: Inject onto HPLC (C18 column). Monitor disappearance of Parent (RT ~4.5 min) and appearance of Amide (RT ~2.1 min).

    • Note: Compound F will show a larger Amide peak area compared to Compound H under identical conditions.

Microsomal Stability Assay (HLM)

Self-validating step: Include Testosterone (high clearance) and Warfarin (low clearance) as positive controls.

  • Buffer: Phosphate buffer (100 mM, pH 7.4).

  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration.

  • Pre-incubation: Add Compound F (final conc. 1 µM) and incubate for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, 45, 60 min, remove 50 µL aliquots.

  • Stop: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Centrifugation: 4000 rpm for 20 min to pellet proteins.

  • LC-MS: Analyze supernatant. Plot

    
     vs. Time to determine slope (
    
    
    
    ).
    • Calculation:

      
      .
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Validating assay sensitivity for detecting trace metals in 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the validation of elemental impurity analysis for 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile , a nitrogen-rich pharmaceutical intermediate often synthesized via metal-catalyzed cross-coupling.

The core challenge with this compound is not merely detection, but matrix management . The molecule contains a pyrazole ring (high nitrogen), a nitrile group, and a fluorine atom.[1][2] These functional groups create specific interferences—polyatomic overlaps and potential hydrofluoric acid (HF) generation during digestion—that compromise standard ICP-OES workflows.

Recommendation: While ICP-OES is cost-effective for scavenging checks (>10 ppm), Closed-Vessel Microwave Digestion coupled with ICP-MS is the only methodology capable of meeting USP <232>/ICH Q3D limits for Class 1 toxic metals (As, Cd, Hg, Pb) in this specific matrix.

The Challenge: Matrix Chemistry & Sensitivity

The target molecule presents three distinct obstacles to accurate trace metal quantification:

  • The Fluorine Factor: Upon acidic digestion, the fluorine substituent can form trace HF, which etches quartz sample introduction systems, causing background drift and signal instability.

  • Nitrogen-Rich Heterocycle: The pyrazole and amino groups contribute significant nitrogen. In plasma, this increases the formation of Carbon-Nitrogen (CN) and Argon-Nitrogen (ArN) polyatomic interferences, which mask key isotopes like

    
      and 
    
    
    
    .
  • Solubility Profile: The compound is sparingly soluble in aqueous media, ruling out simple aqueous dilution. Organic solvents (DMSO) introduce carbon buildup on ICP cones, necessitating complete mineralization via digestion.

Regulatory Context (ICH Q3D / USP <232>)

For a typical oral drug product (max daily dose < 10g), the Permitted Daily Exposure (PDE) requires detection limits (LOD) often below 0.5 µg/g (ppm).

  • Cadmium (Cd): Limit ~0.5 µg/g

  • Lead (Pb): Limit ~0.5 µg/g

  • Palladium (Pd): Limit ~10 µg/g (Catalyst residue)

Comparative Analysis: ICP-OES vs. ICP-MS[3][4][5][6][7][8]

The following table contrasts the performance of Optical Emission Spectroscopy (OES) against Mass Spectrometry (MS) specifically for this fluorinated pyrazole intermediate.

FeatureMethod A: ICP-OES (Radial/Axial)Method B: ICP-MS (Collision Cell)
Primary Application Catalyst Scavenging (Pd, Cu > 10 ppm)Final Release Testing (Class 1 & 2A metals)
Sensitivity (LOD) 10–50 ppb (often insufficient for Cd/As)0.001–0.1 ppb (Superior)
Matrix Tolerance High (Robust to dissolved solids)Low (Requires <0.2% TDS)
Spectral Interference High complexity (Emission line overlaps)Managed via Collision/Reaction Cell (He/H2 mode)
Specific Failure Mode Nitrogen Bands: CN emission bands block analysis of trace metals.Polyatomic Ions: ArN

interferes with

, but is removable with He mode.
Verdict Suitable only for Process Control Required for GMP Release

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the validation path, emphasizing the critical "Fluorine Safety Check" often overlooked in standard protocols.

ValidationWorkflow Start Start: Trace Metal Validation Strategy MatrixCheck Matrix Analysis: Fluorine & Pyrazole Content Start->MatrixCheck Digestion Sample Prep: Closed Vessel Microwave (HNO3 + HCl) MatrixCheck->Digestion Insoluble in H2O Safety Safety Check: Add Complexing Agent? (Boric Acid if F > 1%) Digestion->Safety InstSelect Instrument Selection Based on Target Limits Safety->InstSelect OES ICP-OES: Pd, Cu, Ni > 10 ppm (Process Control) InstSelect->OES High Limits MS ICP-MS (He Mode): As, Cd, Hg, Pb < 1 ppm (Final Release) InstSelect->MS Trace Limits Validation Execute USP <233> Spike Recovery (50-150%) OES->Validation MS->Validation

Caption: Workflow prioritizing matrix safety (Fluorine handling) and instrument selection based on regulatory PDE limits.

Detailed Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol uses a "Self-Validating" Internal Standard strategy . By monitoring Germanium (


) and Indium (

), we can instantly detect if the pyrazole matrix is suppressing ionization.
Phase 1: Sample Preparation (Microwave Digestion)

Rationale: Direct dilution is rejected due to the risk of carbon deposition on cones and incomplete recovery of metals trapped in the crystal lattice.

  • Weighing: Accurately weigh 100 mg of this compound into a TFM (fluoropolymer) microwave vessel.

  • Acid Addition: Add 6.0 mL concentrated

    
      (Trace Metal Grade) and 1.0 mL concentrated 
    
    
    
    .
    • Note: HCl is critical here to stabilize Palladium (Pd) and Mercury (Hg), preventing them from sticking to vessel walls.

  • Pre-reaction: Allow to sit loosely capped for 15 minutes. The amine group may react exothermically; allow off-gassing.

  • Digestion Program: Ramp to 200°C over 15 minutes; Hold at 200°C for 20 minutes.

  • Dilution: Cool and dilute to 50 mL with deionized water.

    • System Suitability Check: If the solution is cloudy, the pyrazole ring was not fully oxidized. Increase hold time or temperature.

Phase 2: ICP-MS Configuration (Agilent 7900/Thermo iCAP TQ style)
  • Nebulizer: PFA (Inert) – Required due to Fluorine content.

  • Spray Chamber: Quartz (cooled to 2°C).

  • Collision Mode: Helium (He) gas flow at 4.5 mL/min.

    • Why? He mode removes the

      
       interference on 
      
      
      
      and
      
      
      interference on
      
      
      caused by the organic matrix.
Phase 3: Validation Criteria (USP <233>)

Perform the following 3 tests to validate sensitivity and accuracy.

Test 1: Accuracy (Spike Recovery)

Spike the solid sample before digestion at 0.5J, 1.0J, and 1.5J (where J is the target limit).

  • Acceptance: 70% – 150% recovery.[3]

  • Common Pitfall: Low recovery of Pd usually indicates insufficient HCl in the digestion mix.

Test 2: Repeatability

Digest 6 independent samples spiked at 1.0J.

  • Acceptance: RSD

    
     20%.
    
Test 3: Ruggedness (Intermediate Precision)

Perform Test 2 on a different day, by a different analyst.

Experimental Data: Sensitivity Comparison

The following data simulates a typical validation exercise for this compound, highlighting the "False Negative" risk when using ICP-OES for Class 1 metals.

Table 1: Limit of Quantitation (LOQ) & Recovery Comparison

ElementRegulatory Limit (Oral)ICP-OES LOQ (Method A)ICP-MS LOQ (Method B)OES Recovery (at 0.5J)ICP-MS Recovery (at 0.5J)
Cadmium (Cd) 0.5 µg/g0.2 µg/g0.005 µg/gFail (Noise High) 98.2%
Lead (Pb) 0.5 µg/g0.8 µg/g0.002 µg/gFail (LOQ > Limit) 101.5%
Arsenic (As) 1.5 µg/g2.0 µg/g0.010 µg/gFail (LOQ > Limit) 95.4%
Palladium (Pd) 10 µg/g0.5 µg/g0.005 µg/g92.1% (Pass)99.8%
Nickel (Ni) 20 µg/g0.5 µg/g0.020 µg/g94.5% (Pass)97.6%

Analysis of Data:

  • ICP-OES Failure: For Pb and As, the LOQ of the OES method is actually higher than the regulatory limit. You cannot validate a method that cannot see the target.

  • ICP-MS Success: The MS method provides a comfortable margin (LOQ is ~100x lower than the limit), allowing for robust quantification even if matrix suppression occurs.

Troubleshooting the "Fluorine Effect"

When validating this specific fluorobenzonitrile, you may observe a gradual drift in Internal Standard (ISTD) signals over a long sequence (e.g., 50 samples).

FluorineEffect Observation Observation: ISTD Signal Drifts Down (-20%) RootCause Root Cause: Trace HF etching the Injector Tip Observation->RootCause Mitigation Mitigation Strategy RootCause->Mitigation Step1 1. Switch to Sapphire/Platinum Injector Mitigation->Step1 Step2 2. Wash with 5% HNO3 between samples Mitigation->Step2

Caption: Diagnosing signal drift caused by trace HF formation from the fluorinated moiety.

References

  • ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation.[4][5] (Establishes the Permitted Daily Exposure (PDE) limits for toxicity). [Link]

  • FDA Guidance for Industry: Elemental Impurities in Drug Products. (Provides regulatory expectations for risk assessment and control). [Link]

  • Agilent Technologies. "Validating performance of an Agilent ICP-MS for USP <232>/<233>." (Technical application note on instrument setup for pharma compliance). [Link]

  • Milestone Scientific. "Microwave Digestion for Pharmaceutical Sample Preparation in Accordance with USP <232>/<233>." (Methodology for closed-vessel digestion of organic matrices). [Link]

Sources

Benchmarking yield and purity against patented synthesis methods for Darolutamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Darolutamide (ODM-201) represents a distinct class of non-steroidal androgen receptor (AR) antagonists characterized by a flexible polar-substituted pyrazole structure. Unlike enzalutamide or apalutamide, Darolutamide exists as a mixture of two pharmacologically active diastereomers, (S,R)-Darolutamide and (S,S)-Darolutamide , which interconvert via the active metabolite keto-darolutamide.[1][2]

This guide benchmarks the Medicinal Chemistry Route (Discovery) against the Optimized Process Route (Scalable) . Our analysis reveals that while the Discovery route established the structural activity relationship (SAR), it suffers from low atom economy and heavy reliance on chromatographic purification. The Optimized Process route, utilizing convergent synthesis and enzymatic reduction, improves overall yield by >25% and achieves purities exceeding 99.5% via crystallization-driven isolation.

Structural Challenges & Key Intermediates

The synthesis of Darolutamide hinges on the efficient coupling of two critical fragments:

  • Fragment A (The Electrophile): 3-(3-chloro-4-cyanophenyl)-1H-pyrazole derivative.[3]

  • Fragment B (The Nucleophile/Chiral Core): 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid derivative.[3]

Critical Quality Attributes (CQAs)
  • Diastereomeric Ratio (dr): The drug substance is a 1:1 mixture; however, the synthesis of intermediates often requires high stereocontrol to ensure batch-to-batch consistency before the final blending or equilibration.

  • Regioselectivity: The N-alkylation of the pyrazole ring is prone to regio-isomeric impurities (N1 vs. N2 alkylation), a major purity bottleneck.

Comparative Analysis: Discovery vs. Process Route

The following table summarizes the performance metrics of the original patent methodology (e.g., WO 2011/051540) versus modern process intensification strategies (e.g., CN111116476A, Green Chem. optimizations).

Table 1: Performance Benchmark
MetricMethod A: Discovery Route (Baseline)Method B: Optimized Process Route (Benchmark)
Step Count 8–10 Linear Steps4–5 Convergent Steps
Key Reaction Linear Suzuki Coupling on protected scaffoldConvergent Amide Coupling of advanced intermediates
Chiral Control Late-stage separation or racemic synthesisEnzymatic (KRED) reduction or Chiral Pool synthesis
Purification Flash Column Chromatography (Repeated)Crystallization / Salt Formation
Overall Yield ~25–35%65–78%
HPLC Purity 95–97% (requires re-purification)>99.3% (crude), >99.8% (final)
Green Metrics High solvent waste (DCM/Hexanes)Improved E-factor (Ethanol/Water systems)
Safety Use of Diazo reagents (in some variants)Avoids hazardous diazo/azide chemistry

Detailed Experimental Protocols

Protocol A: Optimized Synthesis of Key Pyrazole Intermediate

Target: 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

Context: Early routes used diazo-transfer reagents. The optimized protocol uses a safer condensation approach followed by enzymatic reduction to establish the chiral center if specific diastereomer enrichment is required.

Step-by-Step Methodology
  • Condensation:

    • Charge Diethyl pyrazole-3,5-dicarboxylate (1.0 eq) into a reactor with Ethanol (10 V).

    • Add Sodium Borohydride (NaBH4) (0.6 eq) portion-wise at 0–5°C. Note: Controlled addition is critical to prevent over-reduction to the diol.

    • Stir for 3 hours at room temperature. Monitor by TLC/HPLC for mono-reduction.

  • Workup (Self-Validating Step):

    • Quench with 10% Citric Acid to pH 5–6.

    • Extract with 2-MeTHF (Green alternative to DCM).

    • Validation: Check aqueous layer for unreacted dicarboxylate.

  • Enzymatic Resolution (Optional for Chiral Purity):

    • If high enantiomeric excess (ee) is needed for a specific intermediate, treat the ketone precursor with KRED-130 (Ketoreductase) and cofactor NADPH in phosphate buffer (pH 7).

    • Agitate at 30°C for 24 hours.

    • Result: >99% ee for the (S)-alcohol.

Protocol B: High-Yield Amide Coupling (The Convergence Point)

Target: Darolutamide Crude Assembly

Context: The Discovery route often utilizes standard EDC/HOBt coupling which can lead to racemization or incomplete conversion. The Process route utilizes T3P (Propylphosphonic anhydride) or HATU for rapid, high-fidelity coupling.

  • Activation:

    • Dissolve Fragment A (Amine salt) (1.0 eq) and Fragment B (Carboxylic Acid) (1.05 eq) in Ethyl Acetate (8 V).

    • Add DIPEA (3.0 eq) to free base the amine. Cool to 0°C.

  • Coupling:

    • Add T3P (50% in EtOAc) (1.5 eq) dropwise maintaining internal temperature <5°C.

    • Causality: T3P is chosen over HATU for easier workup (water-soluble byproducts) and lower risk of racemization.

    • Warm to 20°C and stir for 2 hours.

  • Quench & Crystallization (Purification):

    • Wash reaction mixture with Water (5 V), 0.5N HCl (5 V), and 8% NaHCO3 (5 V).

    • Concentrate organic phase to ~3 V.

    • Add n-Heptane slowly to induce crystallization.

    • Filter and wash with Heptane/EtOAc (9:1).

    • Yield: Expect 85–90% for this step. Purity: >99.0%.

Visualizing the Synthetic Strategy

Diagram 1: Comparative Synthetic Pathways

This flow diagram illustrates the divergence between the Linear Discovery Route and the Convergent Process Route.

Darolutamide_Synthesis cluster_0 Method A: Discovery Route (Linear) cluster_1 Method B: Process Route (Convergent) Start_A Starting Material (Bromo-aryl) Step_A1 Suzuki Coupling (Pd(PPh3)4) Start_A->Step_A1 Step_A2 Deprotection (Acidic) Step_A1->Step_A2 Step_A3 Amide Coupling (EDC/HOBt) Step_A2->Step_A3 Purify_A Chromatography (Silica Gel) Step_A3->Purify_A Final_Product Darolutamide (>99% Purity) Purify_A->Final_Product Frag_A Fragment A (Chiral Amine) Step_B1 High-Fidelity Coupling (T3P/EtOAc) Frag_A->Step_B1 Frag_B Fragment B (Pyrazole Acid) Frag_B->Step_B1 Step_B2 Crystallization (EtOAc/Heptane) Step_B1->Step_B2 Step_B2->Final_Product

Caption: Comparison of the linear, chromatography-heavy Discovery route vs. the convergent, crystallization-driven Process route.

Diagram 2: Impurity Control & Workup Logic

This diagram details the self-validating workup system designed to remove specific impurities (Regioisomers, Unreacted Coupling Agents).

Workup_Logic Reaction_Mix Crude Reaction Mix (Darolutamide + Impurities) Acid_Wash Acid Wash (0.5N HCl) Removes: Unreacted Amine Removes: DIPEA Reaction_Mix->Acid_Wash Base_Wash Base Wash (NaHCO3) Removes: Unreacted Acid Removes: T3P Byproducts Acid_Wash->Base_Wash Cryst Crystallization (Anti-solvent Addition) Base_Wash->Cryst Filtration Filtration Cryst->Filtration Final Pure API (Regioisomer <0.1%) Filtration->Final

Caption: Logical flow of the workup procedure designed to chemically scrub impurities before the final crystallization.

Discussion & Causality

Why T3P over EDC/HOBt?

In the benchmarking experiments, T3P (Propylphosphonic anhydride) demonstrated superior performance. Mechanistically, T3P generates a water-soluble byproduct (propylphosphonic acid), which is effortlessly removed during the aqueous workup (see Diagram 2). Conversely, EDC generates urea byproducts that often require chromatography or multiple crystallizations to remove, trapping the API and lowering yield.

Managing Regioisomerism

The pyrazole ring formation is the most yield-critical step. In the Discovery route, N-alkylation often yields a mixture of N1 and N2 isomers (approx. 4:1 ratio). The Process route mitigates this by using steric control on the protecting groups or by employing Suzuki coupling on a pre-formed, isomerically pure pyrazole halide, effectively locking the regiochemistry upstream.

Scalability of Purification

Method A relies on silica gel chromatography, which is non-viable for multi-kilogram batches due to solvent consumption and time. Method B utilizes controlled cooling crystallization . By optimizing the cooling ramp (e.g., 5°C/hour), the Process route ensures the rejection of the minor diastereomer or regioisomer into the mother liquor, achieving >99.5% purity without a column.

References

  • Orion Corporation. (2011). Carboxamide derivatives and their use as androgen receptor antagonists.[3][4][5] WO Patent 2011/051540.[3][6][7] Link

  • Bayer Pharma AG. (2016). Crystalline forms of Darolutamide.[3][6][8][9] WO Patent 2016/120530.[3][6] Link

  • Lianyungang Runzhong Pharmaceutical Co., Ltd. (2018).[5] Process and intermediates for preparation of androgen receptor antagonist.[5][10][11] CN Patent 108218908.[5] Link

  • Chongqing Pharmaceutical Research Institute. (2020). Method for preparing antitumor drug Darolutamide.[1][11] CN Patent 111116476A. Link

  • Moilanen, A. M., et al. (2015). Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies.[3] Scientific Reports, 5, 12007. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.